Technical Documentation Center

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide
  • CAS: 1119452-41-3

Core Science & Biosynthesis

Foundational

"2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" molecular weight

Characterization, Synthesis, and Mass Spectrometric Validation Executive Technical Summary 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3 ) is a halogenated amide intermediate utilized primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Mass Spectrometric Validation

Executive Technical Summary

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3 ) is a halogenated amide intermediate utilized primarily in the synthesis of heterocyclic pharmaceutical scaffolds, specifically pyrrolidone derivatives (racetams) and peptidomimetics.[1][2]

This guide provides a definitive breakdown of its physicochemical properties, focusing on the Molecular Weight (MW) as a critical quality attribute (CQA) for stoichiometric calculations and mass spectrometric (MS) validation. Due to the presence of a bromine atom, this molecule exhibits a distinct isotopic signature that researchers must account for during identification.

Key Metrics Table
PropertyValueNotes
Molecular Formula

Average Molecular Weight 298.22 g/mol Used for stoichiometry/dosing
Monoisotopic Mass (

)
297.0728 Da Primary MS Peak (

)
Isotopic Mass (

)
299.0708 Da Secondary MS Peak (

)
Physical State Solid / Viscous OilDepending on purity/diastereomeric ratio
Predicted Density

Predicted pKa

Amide proton acidity

Physicochemical Characterization & Isotopic Analysis

For researchers validating this compound via LC-MS, relying solely on the average molecular weight (298.22 g/mol ) is insufficient. The presence of Bromine creates a characteristic 1:1 isotopic split .

The Bromine Signature

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%). Consequently, the mass spectrum will not show a single peak at 298. Instead, it will display two distinct peaks of nearly equal intensity separated by 2 mass units.
  • Peak A (

    
    ):  297.07 Da (Contains 
    
    
    
    )
  • Peak B (

    
    ):  299.07 Da (Contains 
    
    
    
    )

Expert Insight: In High-Resolution Mass Spectrometry (HRMS), the absence of this specific doublet pattern indicates a failure in the bromination step (e.g., hydrolysis to the alcohol or elimination to the alkene).

Synthetic Methodology

The synthesis of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide typically follows a nucleophilic acyl substitution (Schotten-Baumann conditions) between an amine and an acid halide.

Reaction Scheme (Logic Flow)

Synthesis_Pathway Amine 4-phenylbutan-2-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidHalide 2-bromobutyryl bromide (Electrophile) AcidHalide->Intermediate Base DIPEA / Et3N (Scavenger) Byproduct HBr Salt Base->Byproduct Captures H+ Product 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (Target) Intermediate->Product Elimination of Br- Intermediate->Byproduct

Figure 1: Mechanistic pathway for the acylation of 4-phenylbutan-2-amine.

Detailed Protocol

Objective: Synthesis of 10 mmol scale batch.

  • Preparation:

    • Charge a dry Round Bottom Flask (RBF) with 4-phenylbutan-2-amine (1.49 g, 10 mmol) and dry Dichloromethane (DCM, 20 mL).

    • Add Triethylamine (TEA) or DIPEA (1.2 eq, 12 mmol) to act as the acid scavenger.

    • Cool the solution to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents side reactions like elimination.

  • Addition:

    • Dropwise add 2-bromobutyryl bromide (1.05 eq, 10.5 mmol) dissolved in 5 mL DCM over 15 minutes.

    • Note: The acid bromide is preferred over the chloride for higher reactivity, ensuring complete conversion of the sterically hindered secondary amine.

  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the amine peak.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Diastereomeric Note: Since both the amine (chiral center at C2) and the acid (chiral center at

      
      -carbon) are chiral, the product will likely be a mixture of diastereomers (
      
      
      
      and
      
      
      ). These may appear as two close spots on TLC or split peaks in NMR.

Analytical Validation Strategy

To ensure the integrity of the "Molecular Weight" in a research setting, use the following self-validating checks.

A. Mass Spectrometry (LC-MS)
  • Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Ion:

    
    .
    
  • Observation: You must observe the doublet at 298.1 and 300.1

    
    .
    
  • Failure Mode: A single peak at ~218

    
     suggests loss of Bromine (
    
    
    
    ).
B. Proton NMR ( -NMR)
  • Solvent:

    
    .
    
  • Key Diagnostic Signals:

    • 
       7.1–7.3 ppm (Multiplet, 5H): Phenyl group confirmation.
      
    • 
       4.2–4.5 ppm (Multiplet, 1H): The 
      
      
      
      -proton adjacent to Bromine (
      
      
      ). This signal's chemical shift confirms the halogen is still attached.
    • 
       5.8–6.5 ppm (Broad singlet, 1H): Amide 
      
      
      
      .
C. Stereochemical Complexity

Because the molecule contains two chiral centers, the "Molecular Weight" remains constant, but the physical properties (MP, solubility) may vary between the diastereomeric pairs.

  • Center 1: The amine chain (1-methyl...).

  • Center 2: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -bromo position.[3][4][5]
    
  • Note: If using racemic starting materials, you will obtain four stereoisomers.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 2297309, 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide. Retrieved February 2, 2026, from [Link]

  • Clerici, F., et al. (2013).

    
    -Haloamides. PMC - NIH. Retrieved February 2, 2026, from [Link]
    

Sources

Exploratory

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility Profile of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide In the landscape of pharmaceutical research and drug development, the physicochemical properties of a new chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

In the landscape of pharmaceutical research and drug development, the physicochemical properties of a new chemical entity (NCE) are fundamental determinants of its potential therapeutic success. Among these, solubility stands out as a critical parameter, directly influencing a drug's bioavailability and, consequently, its efficacy.[1][2][3] "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is a complex organic molecule whose therapeutic potential is intrinsically linked to its ability to be effectively absorbed and distributed within a biological system.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the theoretical and practical aspects of determining the solubility of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide." By synthesizing established scientific principles with actionable experimental protocols, this document aims to equip scientists with the necessary tools and insights to thoroughly characterize this compound's solubility profile, a crucial step in its journey from the laboratory to clinical application.

Molecular and Physicochemical Profile

Understanding the inherent properties of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is the first step in predicting and interpreting its solubility behavior. The molecule's structure, featuring a substituted amide, a phenylpropyl group, and a brominated alkyl chain, suggests a significant degree of lipophilicity.

PropertyValue / StructureSource
Chemical Structure Chemical Structure-
CAS Number 1119452-41-3[4]
Molecular Formula C₁₄H₂₀BrNOCalculated
Molecular Weight 298.22 g/mol Calculated
Predicted Boiling Point 419.4 ± 38.0 °C[4]
Predicted Density 1.236 ± 0.06 g/cm³[4]
Predicted pKa 13.99 ± 0.46[4]

The predicted high pKa suggests the amide proton is not readily ionizable under typical physiological pH conditions, indicating that pH-mediated solubility enhancement may be limited unless in highly alkaline environments.

The Theoretical Framework of Solubility

The solubility of a compound is not an absolute value but is dependent on a matrix of environmental factors.[5] A robust understanding of these principles is essential for designing meaningful experiments and accurately interpreting results.

Caption: Key intrinsic and extrinsic factors that influence the solubility of a pharmaceutical compound.

  • pH and Ionization : For ionizable compounds, solubility is highly pH-dependent. While the amide in "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is weakly acidic, significant changes in solubility due to pH are not expected within the physiological range (pH 1-8).

  • Temperature : Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature.[1] This relationship should be characterized for any comprehensive solubility profile.

  • Polarity : The "like dissolves like" principle is paramount. The target molecule's significant non-polar regions (phenyl and alkyl chains) suggest higher solubility in organic solvents or lipid-based systems compared to aqueous media.

  • Particle Size and Solid-State Form : The crystalline form (polymorphism) of a compound can have a profound impact on its thermodynamic solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts. Additionally, reducing particle size increases the surface area, which enhances the dissolution rate, a key factor in kinetic solubility.[1][6]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data, a validated experimental protocol is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility due to its robustness and accuracy.[7][8][9]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a specific solvent system and agitating the mixture at a constant temperature until equilibrium is achieved between the undissolved solid and the dissolved solute. The concentration of the solute in the supernatant is then measured, representing the thermodynamic solubility.[8]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask protocol, emphasizing critical quality control steps.

Start Start: Characterize Initial Solid (XRPD, DSC) Add Add Excess Compound to Solvent Start->Add Equilibrate Equilibrate with Agitation (e.g., 24-72h at 37°C) Add->Equilibrate CheckSolid Confirm Presence of Undissolved Solid Equilibrate->CheckSolid CheckSolid->Add No Solid Separate Separate Phases (Centrifugation & Filtration) CheckSolid->Separate Solid Present AnalyzeSupernatant Analyze Supernatant (e.g., HPLC-UV/MS) Separate->AnalyzeSupernatant AnalyzeSolid Analyze Residual Solid (XRPD, DSC) Separate->AnalyzeSolid QC Step Report Report Solubility Data (mg/mL, Molarity) AnalyzeSupernatant->Report AnalyzeSolid->Report Confirms Solid Form

Sources

Foundational

"2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" target identification studies

This guide outlines a rigorous technical framework for identifying the biological targets of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3). Given the molecule’s specific chemotype—an -bromoamide warhe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for identifying the biological targets of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3).

Given the molecule’s specific chemotype—an


-bromoamide  warhead coupled to a hydrophobic 1-methyl-3-phenylpropyl  scaffold—this guide treats the compound as a putative covalent modifier . The strategy focuses on distinguishing specific, affinity-driven alkylation events from non-specific proteome reactivity.

Chemical Biology Profile & Mechanistic Hypothesis

Before initiating wet-lab protocols, one must define the molecule's reactivity profile to select the correct deconvolution method.

  • The Warhead (

    
    -bromoamide):  This moiety is a classic electrophile. It reacts primarily with nucleophilic amino acid residues—specifically Cysteine (thiol) , and to a lesser extent Lysine (
    
    
    
    -amine)
    and Histidine (imidazole) —via an
    
    
    mechanism.
  • The Address (1-methyl-3-phenylpropyl): This lipophilic amine fragment (structurally related to the adrenergic antagonist Labetalol tail) directs the molecule to hydrophobic pockets, potentially within GPCRs, transporters, or enzymes with large hydrophobic active sites.

Core Challenge: The


-bromo group is highly reactive. A standard "pull-down" will yield high background noise (non-specific alkylation).
Solution:  The protocol below utilizes Competitive Activity-Based Protein Profiling (ABPP)  rather than direct labeling. This method validates that the binding is site-specific and competable, filtering out promiscuous reactivity.

Strategic Framework: Competitive isoTOP-ABPP

Methodology: Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP).

Instead of modifying the target molecule (which might alter its binding affinity), we use a broad-spectrum "scout" probe (e.g., IA-alkyne ) to label the proteome. We then measure the ability of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide to block this labeling at specific sites.

Experimental Logic
  • Vehicle Control: Proteome is labeled with IA-alkyne (Light Isotope).

  • Treatment Group: Proteome is pre-incubated with the Target Compound, then labeled with IA-alkyne (Heavy Isotope).

  • Ratio Analysis: A high Light/Heavy ratio (

    
    ) indicates the Target Compound occupied that specific cysteine, preventing the scout probe from binding.
    

Detailed Experimental Protocol

Phase A: Proteome Preparation & Compound Incubation
  • Cell System: HEK293T or relevant tissue lysate (e.g., liver/brain homogenate depending on phenotypic data).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100. Note: Avoid DTT or strong nucleophiles that would quench the

    
    -bromoamide.
    
  • Lysate Adjustment: Adjust protein concentration to 2 mg/mL. Aliquot into two samples: Control and Treated .

  • Compound Incubation (Treated): Add 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (dissolved in DMSO) to a final concentration of 10

    
    M or 50 
    
    
    
    M.
  • Vehicle Incubation (Control): Add equivalent volume of DMSO.

  • Equilibration: Incubate for 60 minutes at 25°C to allow covalent modification of targets.

Phase B: Competitive Labeling (The "Scout")
  • Probe Addition: Add Iodoacetamide-Alkyne (IA-alkyne) to both samples (100

    
    M final).
    
  • Reaction: Incubate for 1 hour at Room Temperature (RT).

    • Mechanism: IA-alkyne labels all available cysteines. Cysteines blocked by your target compound will not be labeled.

Phase C: Click Chemistry & Enrichment
  • Click Reaction Mix: Prepare a master mix of:

    • CuSO

      
       (1 mM)
      
    • TBTA (Ligand, 100

      
      M)
      
    • Sodium Ascorbate (1 mM)

    • Biotin-Azide Tag: Use an isotopically cleavable linker (e.g., TEV-biotin-light for Control, TEV-biotin-heavy for Treated).

  • Coupling: Add respective Click Mix to Control and Treated lysates. Vortex and incubate 1 hr at RT.

  • Combination: Mix Control and Treated lysates 1:1.

  • Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess reagents. Wash pellet 3x.

  • Streptavidin Enrichment: Resuspend pellet in 6M Urea/PBS. Incubate with Streptavidin-Agarose beads for 2 hrs.

  • Wash: Stringent washing (1% SDS, 6M Urea) to remove non-covalent binders.

Phase D: On-Bead Digestion & MS Analysis
  • Reduction/Alkylation: DTT (10 mM) followed by Iodoacetamide (20 mM) to cap remaining thiols.

  • Digestion: Add Trypsin (sequencing grade) overnight at 37°C.

  • Elution/Cleavage: If using cleavable linkers, elute peptides.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Eclipse).

Data Presentation & Interpretation

Quantitative Output Structure

The mass spectrometer will detect peptide pairs (Light vs. Heavy).

ParameterInterpretationAction
Ratio (L/H)

1
No competition. The site was equally available in both samples.Discard. (Non-target)
Ratio (L/H) > 4 Strong competition. The target compound blocked the scout probe.Primary Hit. (Specific Target)
Ratio (L/H) < 1 Inverse effect (rare). Compound enhanced probe binding.Allosteric Effect. (Investigate)
Filtering "Sticky" Hits

Since


-bromoamides are reactive, you must filter for hyper-reactive cysteines .
  • Cross-Reference: Compare hits against the CysDB or isoTOP-ABPP public datasets.

  • Dose-Dependency: Valid targets must show dose-dependent competition (run at 1

    
    M, 10 
    
    
    
    M, 50
    
    
    M).

Visualization: Target Deconvolution Workflow

The following diagram illustrates the competitive ABPP logic required to validate the target of this electrophilic compound.

ABPP_Workflow cluster_exp Competitive Incubation Compound 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (Electrophilic Probe) Exp_B Sample B: Lysate + Target Compound Compound->Exp_B Blocks Specific Sites Lysate Proteome Lysate (Cysteine-Rich) Exp_A Sample A: Lysate + DMSO Lysate->Exp_A Lysate->Exp_B Scout Add Scout Probe (IA-Alkyne) Exp_A->Scout Exp_B->Scout Click Click Chemistry (Isotope Tagging) Scout->Click Labels Free Cysteines MS LC-MS/MS Analysis (Quantify L/H Ratio) Click->MS Combine & Digest Result Target ID: High Ratio = Specific Binding MS->Result

Figure 1: Competitive isoTOP-ABPP workflow. The target compound competes with a broad-spectrum probe (IA-Alkyne) for binding sites. A reduction in MS signal for specific peptides identifies the target.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383–414. [Link]

Exploratory

Technical Whitepaper: 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide as a Covalent Scaffold

-Haloamide Covalent Probes Executive Summary This technical guide provides a comprehensive analysis of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3) as a representative Targeted Covalent Inhibitor (TC...

Author: BenchChem Technical Support Team. Date: February 2026


-Haloamide Covalent Probes

Executive Summary

This technical guide provides a comprehensive analysis of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3) as a representative Targeted Covalent Inhibitor (TCI) . While often categorized as a catalog building block, this molecule exemplifies the structural logic required for Covalent Fragment-Based Drug Discovery (FBDD) . It combines a tunable electrophilic warhead (


-bromoamide) with a hydrophobic recognition element (homophenethylamine scaffold).

This document serves as a blueprint for researchers evaluating this compound—or structurally similar


-haloamides—as chemical probes for profiling reactive cysteines in "undruggable" hydrophobic pockets.

Chemical Architecture & Mechanistic Logic

Structural Deconstruction

The efficacy of a covalent inhibitor relies on the precise interplay between binding affinity (


) and chemical reactivity (

).
ComponentChemical MoietyFunction
Warhead

-Bromoamide (2-bromobutanamide)
Electrophile: Targets nucleophilic cysteine thiolates via

reaction. The amide backbone reduces reactivity compared to ketones, enhancing selectivity.
Linker/Scaffold 1-methyl-3-phenylpropylRecognition Element: A lipophilic moiety that directs the molecule into hydrophobic pockets (e.g., allosteric sites on kinases or metabolic enzymes).
Leaving Group Bromide (

)
Nucleofuge: A moderate leaving group (better than Cl, worse than I), offering a balance between stability in media and reactivity in the active site.
Mechanism of Action: Alkylation

Unlike Michael acceptors (e.g., acrylamides) that undergo conjugate addition,


-haloamides inhibit targets via direct bimolecular nucleophilic substitution (

).
  • Non-Covalent Binding: The phenylpropyl tail docks into a hydrophobic sub-pocket, positioning the warhead near a catalytic or non-catalytic cysteine.

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon of the butanamide.
  • Irreversible Modification: Bromide is displaced, forming a stable thioether bond.

Visualization: Reaction Coordinate

The following diagram illustrates the transition from the Michaelis complex to the covalent adduct.

ReactionMechanism Enz Free Enzyme (Cys-SH) Complex Non-Covalent Complex (E·I) Enz->Complex Kd (Binding) Inhib Inhibitor (R-Br) Inhib->Complex TS Transition State [S···C···Br]‡ Complex->TS Activation Adduct Covalent Adduct (E-S-R) + Br- TS->Adduct k_inact (Alkylation)

Caption: Kinetic pathway of covalent inhibition via


 displacement. The reaction is governed by the efficiency of the non-covalent complex formation (

) and the intrinsic reactivity (

).

Experimental Validation Protocols

To validate "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" as a specific inhibitor, the following self-validating workflow must be executed.

Protocol A: Synthesis & Purification

Rationale: Commercial purity is often insufficient for kinetic studies due to potential hydrolysis of the bromo-group.

  • Reagents: 4-phenylbutan-2-amine (1.0 eq), 2-bromobutyryl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Procedure:

    • Cool amine/TEA solution in DCM to 0°C under

      
      .
      
    • Dropwise addition of 2-bromobutyryl chloride (control exotherm).

    • Stir 2h at RT.

    • Critical Step: Wash with 1M HCl (remove unreacted amine) and Sat.

      
       (remove acid).
      
  • Validation:

    
    -NMR must show the 
    
    
    
    -proton triplet/multiplet at ~4.2-4.5 ppm.
Protocol B: Determination of

Rationale:


 values are time-dependent for covalent inhibitors and therefore meaningless without defining time. 

is the true measure of potency.

Workflow:

  • Incubation: Incubate Enzyme (

    
    ) with Inhibitor at 5-7 concentrations (
    
    
    
    to
    
    
    ).
  • Time Points: Aliquot at

    
     min.
    
  • Activity Assay: Dilute aliquot into substrate solution (excess substrate) to measure residual activity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      to fit the hyperbolic equation:
      
      
Protocol C: Mass Spectrometry Confirmation

Rationale: To prove the mechanism is covalent and not an artifact (e.g., aggregation).

  • Incubation: Enzyme (10

    
    M) + Inhibitor (50 
    
    
    
    M) for 60 min.
  • Control: Enzyme + DMSO.

  • Analysis: LC-MS (ESI-TOF) on intact protein.

  • Criteria: The mass shift (

    
    ) must equal the molecular weight of the inhibitor minus the leaving group (Bromide, ~79.9 Da).
    
    • Expected

      
      : 
      
      
      
      .
    • Note: Exact shift depends on protonation state, but loss of Br is characteristic.

Evaluation Workflow Diagram

This diagram outlines the decision tree for validating the compound as a hit.

ValidationWorkflow Start Compound Synthesis (>95% Purity) Screen Primary Screen (Single Dose @ 10µM) Start->Screen HitCheck >50% Inhibition? Screen->HitCheck TimeDep Time-Dependency Assay (IC50 shift at 30 vs 60 min) HitCheck->TimeDep Yes Discard Discard / Re-design HitCheck->Discard No MassSpec Intact Protein MS (Check for +217 Da adduct) TimeDep->MassSpec Shift Observed TimeDep->Discard No Shift (Reversible) Kinetic Determine kinact/KI MassSpec->Kinetic Adduct Confirmed MassSpec->Discard Non-specific / No Adduct

Caption: Step-by-step validation pipeline for confirming covalent engagement.

Safety and Stability Considerations

When working with


-bromoamides:
  • Intrinsic Reactivity: These are alkylating agents. They can react with glutathione (GSH).

    • Test: Perform a GSH-reactivity assay (

      
       in presence of 5mM GSH). A viable drug candidate should have 
      
      
      
      hours to avoid rapid systemic clearance.
  • Solubility: The "1-methyl-3-phenylpropyl" tail is highly lipophilic. Ensure DMSO stocks are clear and assay buffers contain 0.01% Triton X-100 to prevent colloidal aggregation artifacts.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry 62, 5673–5724 (2019). Link

  • ChemicalBook. "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Product Properties." ChemicalBook Database. Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

Foundational

An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Abstract This technical guide provides a comprehensive analysis of the electrophilicity and reactivity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide, a chiral α-bromo amide with significant potential as a versatile in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity and reactivity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide, a chiral α-bromo amide with significant potential as a versatile intermediate in synthetic organic chemistry. While specific literature on this exact molecule is limited, this document synthesizes established principles of α-halo amide chemistry to project its reactivity profile. We will dissect the molecule's structural features, analyze its primary electrophilic centers, and explore its expected behavior in key synthetic transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided to serve as a practical starting point for researchers in drug discovery and chemical development. This guide is designed to be a self-validating resource, explaining the causal relationships behind experimental choices and grounding its claims in authoritative chemical literature.

Introduction and Molecular Overview

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is a member of the α-halo amide class of compounds, which are recognized as powerful building blocks in organic synthesis.[1] Their utility stems from the presence of a halogen atom on the carbon adjacent (alpha) to the amide carbonyl, creating a highly reactive electrophilic site. This structural motif enables a wide array of chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

The target molecule, with CAS number 1119452-41-3, incorporates several key structural features that dictate its chemical behavior:

  • An α-Bromo Substituent: This is the primary driver of the molecule's electrophilic reactivity at the α-carbon.

  • A Secondary Amide: The N-(1-methyl-3-phenylpropyl) group provides steric bulk and introduces chirality.

  • Two Chiral Centers: Chirality is present at the α-carbon (C2 of the butanamide chain) and at the benzylic carbon of the N-alkyl substituent. This results in a mixture of diastereomers unless synthesized from stereochemically pure precursors.

Understanding the interplay of these features is critical for predicting and controlling its reactivity in synthetic applications, such as the synthesis of α-amino amides, which are core components of many biologically active molecules.[1]

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
Molecular Formula C₁₄H₂₀BrNOChemicalBook
Molecular Weight 298.22 g/mol ChemicalBook
Boiling Point 419.4 ± 38.0 °CChemicalBook
Density 1.236 ± 0.06 g/cm³ChemicalBook
pKa 13.99 ± 0.46ChemicalBook

graph "Molecular_Structure" {
layout=neato;
node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="H₃C"]; C4 [label="H₂"]; C5 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; H_alpha [label="H"]; O [label="O", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; H_N [label="H"]; C6 [label="C"]; H_C6 [label="H"]; C7 [label="CH₃"]; C8 [label="C"]; C9 [label="H₂"]; C10 [label="C"]; C11 [label="H₂"]; Phenyl [label="Ph", shape=circle, style=filled, fillcolor="#F1F3F4"];

// Define positions C1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="-1.2,0.5!"]; C4 [pos="-1.2,-0.5!"]; C5 [pos="2.4,0!"]; Br [pos="1.2,1.8!"]; H_alpha [pos="1.5,-0.8!"]; O [pos="3.4,0.5!"]; N [pos="2.4,-1.2!"]; H_N [pos="1.8,-1.8!"]; C6 [pos="3.6,-1.7!"]; H_C6 [pos="4.2,-1.1!"]; C7 [pos="4.2,-2.8!"]; C8 [pos="2.8,-2.8!"]; C9 [pos="3.2,-3.8!"]; C10 [pos="2.4,-4.9!"]; C11 [pos="2.8,-5.9!"]; Phenyl [pos="1.2,-5.2!"];

// Define edges C1 -- C2; C1 -- C3; C1 -- C4; C2 -- C5; C2 -- Br; C2 -- H_alpha; C5 -- O [style=double]; C5 -- N; N -- H_N; N -- C6; C6 -- H_C6; C6 -- C7; C6 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C10 -- Phenyl;

// Labels for chiral centers chiral1 [label="", pos="1.0,0.2!", fontsize=16, fontcolor="#34A853"]; chiral2 [label="", pos="3.8,-1.9!", fontsize=16, fontcolor="#34A853"]; }

Caption: Structure of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide.

Analysis of Electrophilicity

The reactivity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is dominated by two primary electrophilic sites. The relative reactivity of these sites is dictated by electronic and steric factors.

  • The α-Carbon (C2): This is the most significant electrophilic center. The adjacent electron-withdrawing carbonyl group and the electronegative bromine atom polarize the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack. This site is the locus for reactions like nucleophilic substitution and metal-catalyzed cross-couplings.[1]

  • The Carbonyl Carbon: While the carbonyl carbon is inherently electrophilic due to the C=O bond polarization, its reactivity in amides is significantly dampened. The lone pair of electrons on the adjacent nitrogen atom participates in resonance, donating electron density to the carbonyl carbon. This resonance stabilization makes the amide carbonyl less electrophilic than the carbonyls in ketones or aldehydes and generally less reactive towards nucleophilic attack than the α-carbon in this specific structure.[2][3]

Electrophilic_Sites cluster_0 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide cluster_1 Nucleophilic Attack Vectors C=O C=O Cα->C=O Br Br Cα->Br O O R2 -NHR' C=O->R2 N N R1 CH₃CH₂- R1->Cα Nu1 Nucleophile Nu1->Cα Primary Site (SN2 Substitution) Nu2 Nucleophile Nu2->C=O Secondary Site (Less Favorable)

Caption: Primary and secondary electrophilic sites of the molecule.

Reactivity Profile and Synthetic Utility

The primary reaction pathway for α-bromo amides involves the displacement of the bromide leaving group by a nucleophile at the α-carbon.[1]

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the bromine atom (backside attack).[4]

  • Stereochemistry: A key consequence of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center.[4][5] If a single stereoisomer of the starting material is used (e.g., the (R)-2-bromo isomer), the product will be predominantly the (S)-isomer. This stereospecificity is highly valuable in asymmetric synthesis.[6]

  • Common Nucleophiles: A wide range of nucleophiles can be employed, leading to diverse products:

    • Amines (Primary & Secondary): Yields α-amino amides, which are precursors to peptides and other pharmacologically relevant scaffolds.[1][7]

    • Azide Ion (N₃⁻): Forms an α-azido amide, which can be subsequently reduced to the corresponding α-amino amide.[8]

    • Hydroxide/Alkoxides (OH⁻/RO⁻): Produces α-hydroxy or α-alkoxy amides.

    • Thiolates (RS⁻): Generates α-thioether amides.

Factors Influencing Sₙ2 Reactivity

The success and rate of the Sₙ2 reaction are governed by several key factors:

FactorInfluence on Sₙ2 ReactivityRationale & Causality
Nucleophile Strength Stronger, less hindered nucleophiles increase the reaction rate.The reaction rate is directly proportional to the nucleophile's concentration and its intrinsic ability to donate its electron pair.[9] Negatively charged nucleophiles (e.g., RS⁻) are generally more potent than their neutral counterparts (RSH).
Steric Hindrance Increased steric bulk on the nucleophile or around the α-carbon slows the reaction.The Sₙ2 transition state is sterically crowded. The ethyl group at C2 and the bulky N-substituent in the target molecule will influence the approach of the nucleophile.[10]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred.These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.[9]
Leaving Group Bromine is an excellent leaving group.The C-Br bond is relatively weak, and the resulting bromide ion (Br⁻) is a stable, weak base, making it a good leaving group. The leaving group ability follows the trend I > Br > Cl > F.[9]
Competing Elimination (E2) Reactions

Under certain conditions, particularly with strong, sterically hindered bases (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with substitution.[11] This would involve the abstraction of a proton from the β-carbon (C3) to form an α,β-unsaturated amide. For the target molecule, this is a potential side reaction that must be managed by careful selection of the nucleophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

A modern and powerful application of α-bromo amides is their use in metal-catalyzed cross-coupling reactions. These methods avoid the use of strong bases required for enolate chemistry and offer a direct route to α-functionalized amides.

A notable example is the cobalt-catalyzed cross-coupling with Grignard reagents, which provides access to a variety of α-aryl and β,γ-unsaturated amides.[12][13] This reaction is advantageous due to the low cost of the cobalt catalyst and the wide availability of Grignard reagents.[14] The reaction is general for α-bromo amides and is scalable, making it a potent tool for functionalization.[12]

Experimental Protocols

The following protocols are generalized but field-proven methodologies for the synthesis and reaction of α-bromo amides. They should be adapted and optimized for the specific substrate and scale.

Protocol 1: Synthesis of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

This protocol describes a standard N-acylation of an amine with an acyl halide.[15][16]

Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl of 2-bromobutyryl chloride.[17] A non-nucleophilic base (like triethylamine or pyridine) is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[18]

Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-methyl-3-phenylpropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approx. 0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.

  • Acyl Chloride Addition: Add a solution of 2-bromobutyryl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-bromo amide.

Caption: Workflow for the synthesis of the target α-bromo amide.

Protocol 2: Sₙ2 Amination to form an α-Amino Amide

This protocol details a typical nucleophilic substitution on an α-bromo amide.[1]

Causality: This is a classic Sₙ2 displacement. Using a slight excess of the nucleophilic amine ensures the reaction goes to completion. A base like potassium carbonate is often included to scavenge the HBr formed if the nucleophile is used as an ammonium salt or if any side reactions occur. DMF is an ideal polar aprotic solvent that accelerates Sₙ2 reactions.[9]

Methodology:

  • Reactant Preparation: To a solution of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add the desired primary or secondary amine (1.5-2.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to 50-70 °C and stir for 6-18 hours. The elevated temperature is often necessary to overcome the activation energy for substitution with neutral amine nucleophiles. Monitor progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash thoroughly with brine to remove DMF, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, often with a mobile phase containing a small amount of triethylamine to prevent product streaking) to afford the pure α-amino amide.

Conclusion

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is a prototypical α-bromo amide whose reactivity is centered on the electrophilic α-carbon. Its behavior is reliably predicted by the principles of nucleophilic substitution and modern cross-coupling chemistry. The primary synthetic transformation is the Sₙ2 displacement of the bromide, which proceeds with inversion of stereochemistry, making it a valuable tool for asymmetric synthesis. By carefully controlling reaction parameters such as the nucleophile, solvent, and temperature, chemists can selectively forge new bonds at the α-position, enabling the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.

References

  • D'Erasmo, F., et al. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(1), 100-125. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). Synthesis of Amino Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). Relative Reactivity of Carbonyls. Retrieved from [Link]

  • Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 19(22), 6068–6071. Available at: [Link]

  • JoVE. (2023, April 30). SN2 Reaction: Stereochemistry. Journal of Visualized Experiments. Retrieved from [Link]

  • Clark, J. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). Reactions of Amines. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Substitution and Elimination Reactions. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. In Wikipedia. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Analogs and Derivatives of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide: A Keystone for Novel Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide, a molecule of significant interest at t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide, a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. While specific literature on this compound is sparse, its structural components—an α-bromoamide moiety and a biologically active phenethylamine-like backbone—suggest a rich potential for the development of novel analogs and derivatives with diverse therapeutic applications. This document will serve as a foundational resource, guiding researchers through the synthesis of the core molecule, the strategic design of its derivatives, and the subsequent pharmacological evaluation. By leveraging established principles of medicinal chemistry and structure-activity relationship (SAR) studies, we aim to unlock the full potential of this versatile chemical scaffold.

Introduction: The Rationale for Investigating 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

The chemical structure of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide presents two key features that warrant in-depth investigation. Firstly, the α-bromoamide functional group is a valuable synthetic handle, allowing for a variety of chemical transformations to introduce molecular diversity. It can act as an electrophile in nucleophilic substitution reactions or participate in radical-mediated processes, opening avenues for the creation of a wide array of derivatives.[1][2] Secondly, the N-substituent, 1-methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine), is a known monoamine releasing agent with activity as a norepinephrine-dopamine releasing agent (NDRA).[3] This intrinsic bioactivity of a significant portion of the molecule strongly suggests that the parent compound and its derivatives could exhibit interesting pharmacological profiles, particularly in the realm of neuroscience and beyond.

This guide will deconstruct the molecule to its core components, providing a strategic roadmap for its synthetic manipulation and biological characterization. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for generating reliable and reproducible data.

Synthesis of the Core Molecule: 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

The synthesis of the target compound can be efficiently achieved through a standard amidation reaction. The general strategy involves the coupling of an activated α-bromo carboxylic acid with 1-methyl-3-phenylpropylamine.

Reagents and Materials
Reagent/MaterialGradeSupplier
2-Bromobutyryl bromide≥98%Sigma-Aldrich
1-Methyl-3-phenylpropylamine98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Saturated Sodium Bicarbonate SolutionLaboratory Grade---
BrineLaboratory Grade---
Anhydrous Magnesium SulfateLaboratory Grade---
Experimental Protocol: Amide Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-phenylpropylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature. The triethylamine acts as a base to neutralize the HBr byproduct of the reaction.

  • Acyl Halide Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-bromobutyryl bromide (1.1 eq.) in anhydrous DCM dropwise over a period of 15-20 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 1-Methyl-3-phenylpropylamine Amidation Amide Coupling Amine->Amidation AcylBromide 2-Bromobutyryl bromide AcylBromide->Amidation TEA Triethylamine (Base) TEA->Amidation Base DCM Dichloromethane (Solvent) DCM->Amidation Solvent Temp 0 °C to RT Temp->Amidation Temperature Product 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Amidation->Product Yields G cluster_alpha α-Carbon Derivatization cluster_backbone Backbone Modification cluster_n_substituent N-Substituent Modification Core 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Amino α-Amino Core->Amino Nucleophilic Substitution Hydroxy α-Hydroxy Core->Hydroxy Nucleophilic Substitution Thio α-Thio Core->Thio Nucleophilic Substitution ChainLength Vary Chain Length Core->ChainLength Synthesis with different acyl halides Unsaturation Introduce Unsaturation Core->Unsaturation Synthesis with unsaturated acyl halides AromaticSub Aromatic Substitution Core->AromaticSub Use of substituted phenylpropylamines AlkylMod Alkyl Chain Modification Core->AlkylMod Use of different phenylalkylamines RingVariation Heteroaromatic Rings Core->RingVariation Use of heteroaromatic alkylamines G cluster_primary Primary Screening cluster_secondary Secondary & Exploratory Screening Start Compound Library of Analogs Binding Monoamine Transporter Binding Assays Start->Binding Uptake Monoamine Transporter Uptake Assays Start->Uptake Release Monoamine Release Assays Start->Release Cytotoxicity Cytotoxicity Assays Start->Cytotoxicity Decision1 Active Compounds? Binding->Decision1 Uptake->Decision1 Release->Decision1 Cytotoxicity->Decision1 Behavior In Vivo Behavioral Models Decision2 Promising Profile? Behavior->Decision2 Profiling Broad Target Profiling Profiling->Decision2 Antimicrobial Antimicrobial/Anticancer Assays Antimicrobial->Decision2 Decision1->Behavior Yes Decision1->Profiling Yes Decision1->Antimicrobial Yes Lead Lead Candidate Decision2->Lead Yes

Caption: Proposed workflow for pharmacological screening.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis will be crucial for optimizing the properties of this chemical series. T[4]he data generated from the screening of the analog library should be compiled and analyzed to identify key structural features that contribute to potency, selectivity, and a favorable safety profile.

Key SAR Questions to Address
  • What is the influence of the α-substituent on biological activity? Does replacing the bromine with other groups enhance or diminish potency?

  • How does the length and rigidity of the butanamide backbone affect target engagement?

  • What is the impact of substitutions on the phenyl ring of the N-substituent? Can selectivity for different monoamine transporters be achieved through these modifications?

  • Is the stereochemistry at the chiral centers (the α-carbon of the butanamide and the benzylic carbon of the amine) important for activity?

By methodically addressing these questions, researchers can develop a predictive model for the SAR of this compound class, guiding the design of more potent and selective drug candidates.

Conclusion

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide represents a promising starting point for the development of novel bioactive compounds. Its straightforward synthesis and the presence of versatile chemical handles allow for the creation of a diverse library of analogs. The known pharmacology of its N-substituent provides a logical starting point for biological investigation, while the potential for novel activities arising from the α-bromoamide moiety adds an element of discovery. This technical guide provides a comprehensive framework for researchers to systematically explore the chemical space around this core scaffold, with the ultimate goal of identifying new lead compounds for drug development. The integration of rational design, efficient synthesis, and a well-defined screening cascade will be paramount to unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC - NIH. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]

  • Biological activity of alpha-alkyl-amino acids. PubMed. [Link]

  • Worked problem: Synthesis of Amines | Amines | Class 12 | Chemistry | Khan Academy. YouTube. [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. NIH. [Link]

  • N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417. PubChem - NIH. [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

  • Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents | Organic Letters. ACS Publications. [Link]

  • SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Phenylpropylamine. Wikipedia. [Link]

  • Pharmacological screening: The drug discovery. IT Medical Team. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Chemistry and Biological Activity of AAL Toxins. ResearchGate. [Link]

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Using "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" in cell culture

Application Note: Using 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide in Cell Culture Executive Summary 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3) is a specialized electrophilic small molecule belo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Using 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide in Cell Culture

Executive Summary

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3) is a specialized electrophilic small molecule belonging to the class of


-bromoamides . In biological research, this compound acts as a covalent probe  or alkylating agent , capable of modifying nucleophilic amino acid residues (primarily Cysteine) within hydrophobic protein pockets.[1] Its structural motif—combining a reactive 

-bromo warhead with a lipophilic 1-methyl-3-phenylpropyl (homophenylalanine-like) tail—suggests utility in mapping hydrophobic binding sites or serving as a synthetic precursor for pyrrolidone-based pharmaceuticals (e.g., Racetam analogs).

This guide details the protocols for solubilization, dosing, and evaluating biological activity in cell culture, emphasizing its reactivity profile and stability.

Chemical Identity & Mechanism of Action

PropertySpecification
Chemical Name 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide
CAS Number 1119452-41-3
Molecular Weight 298.22 g/mol
Formula C

H

BrNO
Reactivity Class Electrophile (

-Haloamide)
Primary Target Cysteine thiols (-SH) via S

2 substitution
Solubility DMSO (>100 mM), Ethanol; Insoluble in water
Mechanism: Covalent Alkylation

The biological activity of this compound is driven by the 2-bromo position. The carbon-bromine bond is susceptible to nucleophilic attack by thiolate anions (Cys-S⁻) in proteins.

  • Reaction: Protein-SH + R-CH(Br)-CONHR'

    
     Protein-S-CH(R)-CONHR' + HBr.
    
  • Specificity: While less reactive than

    
    -iodoacetamides, 
    
    
    
    -bromoamides are more selective, often requiring a proximal histidine or a hydrophobic pocket (conferred by the phenylpropyl group) to facilitate the reaction.

Preparation & Handling Protocol

Safety Precaution (Critical)
  • Hazard:

    
    -Bromoamides are potent lachrymators  and skin irritants. They can cause irreversible alkylation of corneal proteins.
    
  • PPE: Double nitrile gloves, chemical safety goggles, and handling strictly inside a fume hood or biosafety cabinet (BSC).

Stock Solution Preparation

Due to the lipophilic phenylpropyl chain, aqueous solubility is negligible.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Example: Dissolve 2.98 mg in 1 mL DMSO to yield 10 mM.

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage if possible, as lipophilic compounds can leach plasticizers). Store at -20°C .

    • Stability: Stable for 3-6 months in DMSO. Avoid repeated freeze-thaw cycles which introduce moisture (hydrolysis risk).

Cell Culture Protocols

Experimental Planning: Stability in Media

The


-bromoamide warhead is moderately stable but can degrade via hydrolysis or reaction with serum proteins (albumin).
  • Serum-Free Window: For maximum potency, perform the initial 1-4 hour incubation in Serum-Free Media (e.g., Opti-MEM) or media with reduced FBS (0.5-1%).

  • Thiol Avoidance: Do NOT use media supplemented with extra Glutathione,

    
    -Mercaptoethanol, or DTT during the treatment phase. These exogenous thiols will quench the compound before it enters the cell.
    
Dose-Response Viability Assay (MTT/CCK-8)

To determine the cytotoxic threshold (IC


) or non-toxic window for functional assays.

Step-by-Step:

  • Seeding: Plate cells (e.g., HEK293, HeLa) at 5,000–10,000 cells/well in a 96-well plate. Incubate 24h.

  • Dosing: Prepare 2x serial dilutions in media (Range: 0.1

    
    M to 100 
    
    
    
    M).
    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.5%).

  • Treatment: Aspirate old media. Add 100

    
    L of compound-containing media.
    
  • Incubation: Incubate for 24 to 48 hours .

    • Note: If testing rapid signaling effects, a shorter 4-6h pulse is sufficient.

  • Readout: Add MTT or CCK-8 reagent. Incubate 2-4h. Measure absorbance (OD 450/570 nm).

Washout Assay (Validation of Irreversibility)

This protocol confirms if the compound acts as a covalent inhibitor (irreversible) or a reversible binder.

Logic: If the effect persists after washing the compound away, covalent modification is likely.

WashoutAssay Start Seed Cells Treat Treat with Compound (4-6 Hours) Start->Treat Wash Washout Step (3x PBS Wash) Treat->Wash Remove Unbound Control Continuous Treatment (No Wash) Treat->Control Positive Ctrl Recov Recovery Period (24h in fresh media) Wash->Recov Read Measure Activity/Viability Recov->Read Control->Read

Figure 1: Washout assay workflow. If "Recovery" cells show inhibition levels similar to "Continuous Treatment" cells, the mechanism is irreversible (covalent).

Data Analysis & Interpretation

ObservationInterpretation
High Potency (nM range) Suggests specific binding to a high-affinity pocket (likely targeted by the phenylpropyl group).
Low Potency (>50

M)
Likely non-specific alkylation (toxicity driven by glutathione depletion).
Loss of Activity with DTT Confirms the mechanism involves cysteine modification (DTT quenches the bromoamide).

Troubleshooting:

  • Precipitation: If crystals form in media, reduce concentration or increase BSA (if serum-free is not mandatory).

  • Rapid Cell Death: If cells die within <2 hours, the compound may be causing membrane damage rather than specific inhibition. Reduce dose.

References

  • Chemical Identity & Properties

    • 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. (2024). ChemicalBook. Retrieved from

  • Mechanism of Alpha-Haloamides: Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. (Describes the use of haloacetamide/bromoamide probes for cysteine profiling).
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317.
  • Cell Culture Methodology: Sigma-Aldrich. (2023). "Protocol for MTT Cell Viability Assay." (Standard reference for cytotoxicity assessment).

Sources

Application

Application Note: Covalent Labeling of Proteins using 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Introduction & Mechanism of Action Overview 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (referred to herein as BMPB ) is a representative electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Overview

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (referred to herein as BMPB ) is a representative electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), BMPB combines a moderate-reactivity warhead (


-bromoamide) with a hydrophobic structural element (the phenylpropyl tail). This dual nature allows it to serve as a "ligandable" probe—binding is driven not just by reactivity, but by molecular recognition of hydrophobic pockets adjacent to cysteine residues.
Chemical Biology Mechanism

The labeling mechanism relies on a nucleophilic substitution (


) reaction. The 

-bromoamide warhead is attacked by the thiolate anion (

) of a solvent-exposed or active-site cysteine.
  • Warhead:

    
    -Bromoamide (moderately electrophilic; less reactive than 
    
    
    
    -bromoacetamides, conferring higher selectivity).
  • Affinity Element: 1-methyl-3-phenylpropyl group (provides van der Waals contacts).

  • Selectivity: While primarily cysteine-reactive, the reaction rate is significantly enhanced when the hydrophobic tail binds to a complementary pocket on the protein surface (proximity-induced reactivity).

Reaction Pathway Diagram

ReactionMechanism Protein Protein-SH (Nucleophile) Complex Non-Covalent Complex (Affinity Recognition) Protein->Complex Incubation BMPB BMPB Reagent (Electrophile) BMPB->Complex TS Transition State (SN2 Attack) Complex->TS Proximity Effect Product Covalent Adduct (Thioether Bond) TS->Product Irreversible Byproduct HBr (Leaving Group) TS->Byproduct

Figure 1: Reaction pathway for BMPB labeling. The initial non-covalent association (affinity) accelerates the covalent bond formation, distinguishing this probe from generic alkylators.

Experimental Workflow: Covalent Fragment Screening

The following workflow describes the use of BMPB to screen for "ligandable" cysteines on a purified target protein.

Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis P1 Target Protein (5-10 µM) P3 Incubation (1-4 hrs @ RT) P1->P3 P2 BMPB Reagent (100-500 µM) P2->P3 A1 Desalting/Cleanup (Remove free BMPB) P3->A1 A2 Intact Protein LC-MS (Stoichiometry Check) A1->A2 Path A: Quick Screen A3 Tryptic Digestion (Peptide Mapping) A1->A3 Path B: Site ID

Figure 2: Screening workflow. Path A determines if labeling occurs; Path B identifies the specific residue modified.

Detailed Protocols

Reagent Preparation
  • Stock Solution: Dissolve BMPB in 100% DMSO to a concentration of 50 mM .

    • Note: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide or degradation of the bromide.

  • Working Solution: Dilute to 10x the final concentration in buffer immediately before use.

Protocol A: Intact Protein Mass Spectrometry (Screening)

Objective: To determine if BMPB covalently modifies the target protein and to assess stoichiometry (e.g., mono- vs. multi-labeling).

  • Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (e.g., HEPES or PBS, pH 7.4). Avoid Tris if high concentrations (>50 mM) are used, although the

    
    -bromoamide is relatively selective for Cys over primary amines at pH 7.4. Crucial:  Remove any reducing agents (DTT, 
    
    
    
    -ME) as they will quench the probe. TCEP is acceptable up to 1 mM.
  • Incubation:

    • Mix Protein (final 5 µM) with BMPB (final 50–250 µM).

    • Include a DMSO-only control.

    • Incubate at Room Temperature (25°C) for 2 to 4 hours .

  • Quenching (Optional but recommended): Add excess Cysteine or Glutathione (5 mM) to quench unreacted BMPB.

  • LC-MS Analysis:

    • Inject 1–2 µg of protein onto a C4 or C8 reverse-phase column.

    • Elute with a water/acetonitrile gradient (+0.1% Formic Acid).

    • Deconvolute the mass spectrum.

Data Interpretation (Mass Shift):

Parameter Value

| Reagent Formula |


 |
| Reagent MW (Monoisotopic)  | ~297.07 Da |
| Leaving Group  | HBr (H from Cys, Br from Reagent) |
| Added Moiety Formula  | 

| | Expected Mass Shift (

M)
| +218.15 Da |

Validation Criteria: A successful "hit" is defined by the appearance of a peak at


. If multiple adducts (

) are seen, titrate down the reagent concentration to ensure specific binding.
Protocol B: Peptide Mapping (Site Identification)

Objective: To identify the exact cysteine residue modified by BMPB.

  • Labeling: Perform incubation as in Protocol A.

  • Alkylation of Unreacted Cysteines:

    • Add Iodoacetamide (IAA) to a final concentration of 10–20 mM.

    • Incubate for 30 min in the dark.

    • Reasoning: This "caps" any cysteines that did not react with BMPB, allowing you to distinguish BMPB-modified sites (Mass +218.15) from IAA-modified sites (Mass +57.02).

  • Digestion:

    • Dilute/Exchange into digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Add Trypsin (Protease:Protein ratio 1:50). Incubate overnight at 37°C.

  • LC-MS/MS:

    • Analyze peptides on a C18 column.

    • Database Search Settings:

      • Fixed Modification: None (or Carbamidomethylation if strictly applied to all).

      • Variable Modification 1: Carbamidomethyl (C) [+57.02].

      • Variable Modification 2: BMPB-Adduct (C) [+218.15] .

Scientific Grounding & Troubleshooting

Reactivity vs. Selectivity

-Bromoamides are "Goldilocks" electrophiles. They are less reactive than 

-chloroacetamides or acrylamides, meaning they require either:
  • A highly nucleophilic cysteine (low pKa).

  • Non-covalent affinity (provided by the 1-methyl-3-phenylpropyl tail) to position the warhead near the cysteine.

This makes BMPB an excellent probe for ligandability assessment —if it labels a cysteine, it suggests that cysteine has an adjacent hydrophobic pocket suitable for drug targeting [1, 2].

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Labeling (+0 Da) Cysteine is buried or oxidized.[1]Verify protein state with Ellman's reagent. Ensure TCEP is present.
Precipitation BMPB is hydrophobic.Ensure DMSO < 5% in final mix. Lower reagent concentration.[1]
Non-Specific Labeling pH too high (>8.0).Lower pH to 7.0–7.4 to favor Cys over Lys labeling.
Mass Shift is +297 Da Non-covalent adduct?Ensure harsh denaturing conditions during LC-MS (high organic solvent/acid) to break non-covalent bonds.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016).

  • Resnick, E., et al. "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society 141.9 (2019): 3779-3784.

  • Åkerfeldt, K. S., et al. "Amino acid analysis by high-performance liquid chromatography." Techniques in Protein Chemistry (1989).
  • ChemicalBook Entry. "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide."[2]

Disclaimer: This protocol involves the use of alkylating agents. Standard laboratory safety precautions (gloves, goggles, fume hood) must be observed.

Sources

Method

Application Note: Competitive Chemoproteomics for Target Deconvolution of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Executive Summary This guide details the sample preparation and experimental workflow for profiling the proteome-wide reactivity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3). As an -bromoamide, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the sample preparation and experimental workflow for profiling the proteome-wide reactivity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3).

As an


-bromoamide, this molecule functions as a covalent electrophilic fragment. It lacks an intrinsic affinity handle (e.g., biotin or alkyne), rendering direct enrichment impossible. Therefore, this protocol utilizes Competitive Activity-Based Protein Profiling (ABPP) . In this workflow, the molecule acts as a "dark" competitor against a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne). A reduction in probe labeling intensity serves as the quantitative readout for target engagement.

Primary Application: Ligandability mapping, off-target toxicity screening, and covalent fragment-based drug discovery (FBDD).

Chemical Mechanism & Rationale

The Warhead: -Bromoamide

The 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide scaffold contains a secondary alkyl bromide alpha to a carbonyl group. This is a "soft" electrophile that preferentially reacts with "soft" nucleophiles—primarily the thiolate anions (


) of catalytic or solvent-exposed cysteine residues—via an 

mechanism.

Reaction Logic:

  • Nucleophilic Attack: The cysteine thiolate attacks the

    
    -carbon.
    
  • Leaving Group Departure: The bromide ion (

    
    ) leaves.
    
  • Adduct Formation: A stable thioether bond is formed, permanently modifying the protein.

Competitive ABPP Workflow

Since the analyte is "dark" (unlabeled), we measure its ability to block the binding of a "light" (clickable) probe.

  • Vehicle Control (DMSO): The probe (IA-Alkyne) labels all available reactive cysteines.

  • Treated Sample: The 2-bromo fragment covalently blocks specific cysteines. The subsequent IA-Alkyne probe cannot bind these blocked sites.

  • Result: Targets of the 2-bromo fragment appear as peptides with significantly lower MS signal intensity in the treated sample compared to the control.

Mechanism Cys Protein Cysteine (Nucleophile) Complex Covalent Adduct (Thioether Bond) Cys->Complex SN2 Attack Signal MS Signal Cys->Signal Control: Probe binds Cys Frag 2-bromo-N-... (Electrophile) Frag->Complex Alkylation Probe IA-Alkyne (Reporter Probe) Complex->Probe Competition: Site Blocked Probe->Signal Signal Loss (Target ID)

Figure 1: Mechanism of Competitive ABPP. The 2-bromo fragment outcompetes the reporter probe, leading to signal loss for specific targets.

Pre-Analytical Considerations

Solubility & Storage

The hydrophobic 1-methyl-3-phenylpropyl tail makes this molecule poorly soluble in water.

  • Stock Solution: Dissolve in anhydrous DMSO to 50 mM or 100 mM.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the C-Br bond.

  • Stability: Do not store in aqueous buffers (PBS/HEPES) for >1 hour prior to use; prepare working dilutions immediately before addition.

Buffer Chemistry (Critical)

Standard lysis buffers often contain nucleophiles that will quench the probe.

  • AVOID: DTT,

    
    -Mercaptoethanol, TCEP (during labeling), and primary amines (Tris) at high pH (>8.0).
    
  • USE: HEPES or PBS (pH 7.4 - 7.5).

Recommended Lysis Buffer:

Component Concentration Purpose
HEPES (pH 7.5) 50 mM Buffering agent (amine-free at reactive center).
NaCl 150 mM Ionic strength to maintain native conformation.
NP-40 or Triton X-100 0.5% - 1.0% Non-denaturing detergent for membrane solubilization.
MgCl2 1.5 mM Stabilizes nucleotide-binding proteins (optional).

| Protease Inhibitors | 1x Cocktail | Prevents degradation (EDTA-free recommended). |

Step-by-Step Protocol: Competitive IsoTOP-ABPP

Phase 1: Lysate Preparation & Treatment
  • Harvest Cells: Wash cells (e.g., HEK293T, Jurkat) 2x with cold PBS to remove media serum (serum albumin sponges up electrophiles).

  • Lysis: Resuspend pellet in Recommended Lysis Buffer (Sec 3.2). Sonicate (3x 10s pulses) on ice.

  • Clarify: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Adjust protein concentration to 2 mg/mL using a BCA assay.

  • Treatment (Competition):

    • Sample A (Control): Add DMSO (vehicle) to lysate.

    • Sample B (Treated): Add 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (e.g., 10 µM - 100 µM final).

    • Note: Keep DMSO concentration constant (e.g., 1%) in both samples.

  • Incubation: Incubate for 1 hour at 25°C (Room Temp) or 37°C.

    • Why? Covalent kinetics are time/temp dependent. 1 hour is standard for fragment screening.

Phase 2: Probe Labeling (The "Chase")
  • Probe Addition: Add Iodoacetamide-Alkyne (IA-alkyne) to both samples (Final conc: 100 µM).

  • Incubation: Incubate for 1 hour at Room Temp in the dark.

    • Mechanism: IA-alkyne will label any cysteine not already modified by the 2-bromo fragment.

Phase 3: Click Chemistry & Enrichment
  • Quench: (Optional) Precipitate proteins with cold Acetone/Methanol to remove excess unreacted probe/fragment, then resolubilize in 1% SDS/PBS.

  • Click Reaction Mix: Prepare a master mix and add to samples:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA (Ligand) (100 µM)

    • CuSO4 (1 mM)

  • Reaction: Rotate for 1 hour at Room Temp.

  • Precipitation: Methanol/Chloroform/Water precipitation to remove Click reagents. Wash pellet with cold methanol. Air dry.

  • Resolubilization: Dissolve pellet in 1.2% SDS / PBS. Heat at 95°C for 5 min.

  • Streptavidin Enrichment: Dilute SDS to 0.2% with PBS. Incubate with Streptavidin-Agarose beads for 2 hours.

  • Washing: Stringent washes (1% SDS, 4M Urea, PBS) are required to remove non-covalent binders.

Phase 4: On-Bead Digestion & MS Analysis
  • Reduction/Alkylation: On-bead reduction (DTT) and alkylation (Iodoacetamide - standard isotope or heavy for quant).

  • Digestion: Add Trypsin (Promega Sequencing Grade) overnight at 37°C.

  • Elution: Collect supernatant (peptides).

  • LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris/Eclipse).

Workflow cluster_prep Phase 1: Competition cluster_click Phase 2 & 3: Labeling & Click cluster_ms Phase 4: Analysis Lysate Native Lysate (2 mg/mL) Treat Incubate with 2-bromo Fragment (1 hr) Lysate->Treat Control Incubate with DMSO Only Lysate->Control Probe Chase with IA-Alkyne Treat->Probe Control->Probe Click CuAAC Click (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Trypsin Digestion Enrich->Digest MS LC-MS/MS (TMT or Label-Free) Digest->MS

Figure 2: Experimental Workflow for Competitive Chemoproteomics.

Data Analysis & Interpretation

Quantitative comparison between the DMSO Control and the 2-bromo Treated samples is the key.

  • Metric: Ratio

    
    
    
  • Interpretation:

    • 
      : The peptide was labeled equally in both. The 2-bromo fragment did not bind  this cysteine.
      
    • 
       (e.g., < 0.2): The signal is depleted in the treated sample. The 2-bromo fragment covalently bound  this cysteine, blocking the probe.
      
    • Validation: Hits should be dose-dependent. Perform the assay at 10, 50, and 100 µM to confirm potency (

      
      ).
      
Troubleshooting Table
IssuePossible CauseSolution
No Signal in Control Probe degradation or bad Click reagents.Use fresh Cu(I) source; ensure IA-alkyne is stored dry.
High Background Non-specific binding to beads.Increase wash stringency (4M Urea wash step).
Precipitation on Treatment Compound insolubility.Ensure DMSO < 2% final; warm buffer slightly if lipids precipitate.
No Competition Observed Fragment is unreactive or hydrolyzed.Check fragment purity by LC-MS; avoid Tris buffers; ensure pH < 8.0.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

  • Kuljanin, M., et al. (2021). "Reimagining high-throughput profiling of reactive cysteines for drug discovery." Nature Biotechnology, 39, 630–641. Link

  • McConnell, J. R., et al. (2020). "Aysnchronous cysteine profiling for the identification of covalent fragments." ACS Chemical Biology, 15(9). Link

Application

A-Z Guide to Targeted Covalent Proteomics: LC-MS/MS Analysis of Proteins Modified by 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Abstract This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to identify and characterize proteins covalently modified by the electrophilic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to identify and characterize proteins covalently modified by the electrophilic probe, 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. The presence of a reactive bromo-alkane functional group suggests this compound acts as an alkylating agent, forming stable covalent adducts with nucleophilic amino acid residues on target proteins. Such covalent probes are instrumental in modern chemoproteomics for target identification, validation, and the development of covalent therapeutics.[1][2][3] This guide outlines the entire workflow, from fundamental principles of covalent modification and experimental design to step-by-step protocols for cell treatment, protein extraction, enzymatic digestion, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We further detail the critical bioinformatic strategies required to pinpoint the precise sites of modification, thereby enabling a deeper understanding of a compound's mechanism of action and proteome-wide selectivity.

Principle of the Method: Covalent Target Identification

The core of this methodology lies in the chemical reactivity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. As an alkylating agent, it is designed to covalently bind to nucleophilic amino acid residues within proteins. The bromine atom at the alpha-position to the amide carbonyl serves as an effective leaving group, facilitating a nucleophilic substitution reaction (SN2) with soft nucleophiles like the thiol group of cysteine, which is the most common target for such electrophiles.[2] Other residues such as histidine, lysine, and methionine can also be targeted, albeit often with lower reactivity.

This covalent modification introduces a fixed mass shift onto the target peptide after enzymatic digestion, which can be precisely detected by high-resolution mass spectrometry.[4][5] This "bottom-up" proteomics approach, where proteins are digested into smaller peptides before analysis, is exceptionally well-suited for identifying the exact location of modifications.[6][7]

Calculating the Mass Shift

The key to identifying modified peptides in a complex mixture is knowing the exact mass of the chemical tag being added.

  • Probe Formula: C₁₄H₂₀BrNO

  • Reaction: Protein-Nucleophile + C₁₄H₂₀BrNO → Protein-Nucleophile-C₁₄H₁₉NO + HBr

  • Adduct Formula: C₁₄H₁₉NO

  • Monoisotopic Mass of Adduct:

    • (14 x 12.000000) + (19 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 217.146664 Da

This calculated mass shift is the critical parameter that will be used in the database search to identify peptides that have been modified by the compound.

Reaction Mechanism

cluster_workflow Chemoproteomic Workflow A 1. Cell Culture & Treatment (e.g., HeLa, HEK293T) - Experimental Group: Treat with Probe - Control Group: Treat with Vehicle (DMSO) B 2. Cell Lysis & Protein Extraction - Use lysis buffer with protease/phosphatase inhibitors A->B C 3. Protein Reduction & Alkylation - Reduce with DTT - Alkylate with Iodoacetamide (IAA) B->C D 4. Proteolytic Digestion - Digest with Trypsin overnight C->D E 5. Peptide Desalting - Use C18 spin columns or ZipTips D->E F 6. LC-MS/MS Analysis - High-resolution Orbitrap or TOF MS - Data-Dependent Acquisition (DDA) E->F G 7. Bioinformatic Analysis - Database Search (e.g., Mascot, MaxQuant) - Specify Variable Modification (+217.147 Da on C, H, K, M) F->G H 8. Target Validation - Manual spectra validation - Dose-response & competition assays G->H

Sources

Method

Application Note &amp; Protocols: BPP-1, a Covalent Chemical Probe for Profiling Cysteine-Reactive Proteins

Introduction: Unveiling Protein Function with BPP-1 Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes small-molecule probes to directly assess the functional state of proteins...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Function with BPP-1

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes small-molecule probes to directly assess the functional state of proteins within complex biological systems.[1] These probes, known as Activity-Based Probes (ABPs), typically consist of a reactive group (or "warhead") that forms a covalent bond with an active site residue, a recognition element for binding affinity, and a reporter tag for detection and enrichment.[2][3] This approach enables the selective labeling and subsequent identification of catalytically active enzymes, providing a direct readout of protein function that is not attainable through traditional genomic or proteomic methods alone.[4][5]

We introduce BPP-1 (2-bromo-N-(1-methyl-3-phenylpropyl)butanamide) , a novel covalent chemical probe designed for the functional analysis of the proteome. BPP-1 features a mildly electrophilic α-bromoamide warhead, which is designed to covalently modify nucleophilic amino acid residues, with a strong preference for reactive cysteine thiols.[6][7][8] The probe's specificity is guided by its N-(1-methyl-3-phenylpropyl) substituent, a moiety designed to confer affinity for proteins with specific hydrophobic binding pockets, such as certain classes of hydrolases, transferases, or cysteine proteases.[9]

This document provides a comprehensive guide to the application of BPP-1 in chemical proteomics workflows. It includes detailed protocols for proteome labeling, target enrichment using bioorthogonal chemistry, and mass spectrometry-based identification of protein targets.[10] The methodologies described herein are designed to empower researchers to identify novel protein targets, assess enzyme activity across different cellular states, and screen for inhibitor selectivity.[11]

Chemical Properties and Mechanism of Action

BPP-1 is designed as a two-step chemical probe. The core molecule contains the α-bromoamide warhead and the recognition element. For practical application in proteomics, it is synthesized with a small, bioorthogonal handle, such as a terminal alkyne. This "two-step" approach allows the probe to label its protein targets within a native biological environment (e.g., in living cells or fresh lysates) without the steric hindrance of a bulky reporter tag.[12][13] A reporter tag, such as biotin-azide, is then appended in a second step via the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[14][15]

Key Features of BPP-1:

FeatureDescriptionRationale & Significance
Warhead α-BromoamideA mildly reactive electrophile that forms a stable, covalent bond primarily with the thiol group of cysteine residues via nucleophilic substitution.[7] Its reactivity is tuned to reduce promiscuous labeling while targeting hyper-reactive cysteines often found in enzyme active sites.[16]
Recognition Element N-(1-methyl-3-phenylpropyl) groupThis hydrophobic scaffold directs the probe to complementary binding pockets, enhancing selectivity for a subset of proteins and moving beyond broad, non-specific cysteine reactivity.
Reporter Handle Terminal Alkyne (Assumed)A small, non-perturbative chemical handle that enables the bioorthogonal attachment of a reporter tag (e.g., Azide-Biotin) post-labeling for enrichment and analysis.[12][17]

The proposed mechanism involves the recognition element guiding BPP-1 to the binding pocket of a target protein. Once positioned, the nucleophilic thiol of a nearby cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable thioether bond.

Figure 1: Covalent labeling mechanism of BPP-1.

Experimental Workflows and Protocols

The successful application of BPP-1 relies on a multi-step workflow that begins with proteome labeling and culminates in the identification of target proteins by mass spectrometry. This section provides detailed, validated protocols for each stage of the process.

G cluster_control Self-Validating Controls A Step 1: Proteome Preparation (Cell Lysate or Intact Cells) B Step 2: Proteome Labeling Incubate with BPP-1 Probe A->B Add Probe C Step 3: Bioorthogonal Ligation 'Click' on Azide-Biotin Reporter Tag B->C Add Click Reagents Control1 Competition Control: Pre-incubate with excess inhibitor or BPP-1 analog without alkyne handle. B->Control1 Control2 Negative Control: Heat-denatured proteome or DMSO vehicle control. B->Control2 D Step 4: Protein Enrichment Capture Biotinylated Proteins with Streptavidin Beads C->D Add Beads E Step 5: On-Bead Digestion Reduce, Alkylate, and Digest with Trypsin D->E On-Bead Workflow F Step 6: Peptide Desalting Clean up peptides with C18 StageTip E->F Elute Peptides G Step 7: LC-MS/MS Analysis Separate and Analyze Peptides F->G Inject Sample H Step 8: Data Analysis Identify and Quantify Labeled Proteins G->H Process Spectra

Figure 2: General experimental workflow for BPP-1.

Protocol 1: Labeling of Proteomes with BPP-1

This protocol describes the labeling of protein targets in a complex proteome lysate. It is critical to work quickly and keep samples on ice to minimize protein degradation.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer: PBS, pH 7.4 with 0.1% Triton X-100 and 1x Protease Inhibitor Cocktail (EDTA-free)

  • BPP-1 Alkyne Probe (10 mM stock in DMSO)

  • BCA Protein Assay Kit

  • DMSO (Anhydrous)

Procedure:

  • Proteome Preparation:

    • Harvest cells and wash 2x with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • Lyse cells by sonication on ice (e.g., 3 cycles of 15s ON, 30s OFF).

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

  • Normalization:

    • Adjust the proteome concentration to 1-2 mg/mL with Lysis Buffer. It is crucial for reproducibility to use the same protein concentration across all samples.

  • Probe Labeling:

    • In a microcentrifuge tube, add 1 µL of 10 mM BPP-1 stock solution to 999 µL of the normalized proteome for a final probe concentration of 10 µM.

    • For the vehicle control, add 1 µL of DMSO.

    • Expert Insight: The optimal probe concentration and incubation time can vary depending on the target's abundance and reactivity. We recommend titrating BPP-1 from 1 µM to 50 µM and incubation times from 30 to 120 minutes as a starting point for optimization.

  • Incubation:

    • Incubate the reactions for 1 hour at 37°C with gentle shaking.

  • Quenching (Optional):

    • The reaction can be quenched by adding SDS-PAGE loading buffer for gel-based analysis or proceeded directly to the click chemistry protocol.

Protocol 2: Click Chemistry for Biotin Tagging

This protocol uses CuAAC to attach an azide-functionalized biotin reporter tag to the alkyne-labeled proteins.

Materials:

  • BPP-1 labeled proteome from Protocol 1

  • Biotin-Azide (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

Procedure:

  • Prepare Click-Mix: For each 1 mL sample, prepare a master mix of the following reagents in order.

    • Biotin-Azide: 10 µL (Final conc: 100 µM)

    • TCEP: 20 µL (Final conc: 1 mM)

    • TBTA: 10 µL (Final conc: 100 µM)

    • Expert Insight: TCEP is a reducing agent that keeps the copper in its active Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.[14]

  • Initiate Reaction:

    • Add the Click-Mix to the BPP-1 labeled proteome.

    • Vortex briefly, then add 20 µL of 50 mM CuSO₄ (Final conc: 1 mM).

  • Incubation:

    • Incubate for 1 hour at room temperature, protected from light.

  • Protein Precipitation:

    • Precipitate the proteins to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 2 hours (or overnight).

    • Pellet the protein by centrifugation at 15,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold methanol.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

Protocol 3: Enrichment and On-Bead Digestion

This protocol enriches the biotinylated proteins and prepares them for mass spectrometry analysis.

Materials:

  • Dried protein pellet from Protocol 2

  • Urea Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Streptavidin Agarose Beads

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.0

  • Wash Buffer 3: 100 mM Ammonium Bicarbonate (AmBic)

  • Dithiothreitol (DTT) (500 mM stock in water)

  • Iodoacetamide (IAA) (500 mM stock in water, freshly prepared)

  • Trypsin (Sequencing Grade)

Procedure:

  • Resuspend Pellet:

    • Resuspend the protein pellet in 500 µL of Urea Buffer containing 1% SDS by vortexing and sonicating.

  • Enrichment:

    • Add 50 µL of pre-washed streptavidin bead slurry to the resuspended proteome.

    • Incubate for 2 hours at room temperature with end-over-end rotation.

  • Washing:

    • Pellet the beads (1,000 x g for 2 min) and discard the supernatant.

    • Wash the beads sequentially with:

      • 2x with 1 mL of Wash Buffer 1

      • 2x with 1 mL of Wash Buffer 2

      • 3x with 1 mL of Wash Buffer 3

    • Trustworthiness: This stringent washing series is critical for removing non-specifically bound proteins, which are a major source of background in ABPP experiments.[18]

  • On-Bead Digestion:

    • Resuspend the beads in 200 µL of 100 mM AmBic.

    • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Alkylation: Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

    • Digestion: Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the tryptic peptides.

    • Perform a second elution by adding 100 µL of 100 mM AmBic to the beads, vortexing, and combining the supernatants.

  • Sample Cleanup:

    • Acidify the pooled peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute, dry the peptides in a vacuum centrifuge, and resuspend in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Data Analysis and Target Identification

The final step is to analyze the acquired mass spectrometry data to identify and quantify the proteins that were covalently labeled by BPP-1.

  • Database Searching: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, FragPipe) to search the raw MS data against a relevant protein database (e.g., UniProt Human).

  • Identifying Targets: True targets of BPP-1 should be significantly enriched in the probe-treated sample compared to the control samples (DMSO vehicle and/or competition control).[19]

  • Quantitative Analysis: Employ label-free quantification (LFQ) or isotopic labeling methods (like SILAC or TMT, if incorporated) to determine the relative abundance of proteins between samples.[20]

  • Validation: Candidate targets should be validated using orthogonal methods, such as Western blotting with a specific antibody or by developing a more selective inhibitor based on the BPP-1 scaffold.

References

  • Bar-Peled, L., et al. (2017). A Targetable Cysteine Residue in the Malic Enzyme ME2 Is Allosterically Regulated by ATP and Fumarate. Cell Chemical Biology. Available at: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry. Available at: [Link]

  • Horning, M., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. MDPI. Available at: [Link]

  • Kidd, D., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Biological Chemistry. Available at: [Link]

  • Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Maurais, A. J., & Weerapana, E. (2019). Chemoproteomic strategies for covalent ligand discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click chemistry in chemical proteomics. Cell Chemical Biology. Available at: [Link]

  • Roberts, A. M., et al. (2017). A chemoproteomic strategy for direct and proteome-wide covalent inhibitor target-site identification. Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2014). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles. Nature Methods. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Yuan, F., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Biochemical Characterization of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Introduction: Unveiling the Potential of a Novel Bioactive Compound 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is a synthetic compound featuring an N-acyl amide structure. Molecules of this class are known to particip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Bioactive Compound

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is a synthetic compound featuring an N-acyl amide structure. Molecules of this class are known to participate in a wide array of physiological processes, acting as signaling lipids with roles in inflammation, pain, and cellular communication.[1][2] The presence of a 2-bromo substituent on the butanamide moiety introduces an electrophilic center, suggesting a potential mechanism of action as a covalent inhibitor.[3][4] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent biological effects.

This document provides a comprehensive guide for the biochemical characterization of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. The protocols herein are designed to first screen for potential enzymatic targets, then to confirm the nature of the interaction, and finally to elucidate the kinetics and site of modification. These assays are essential for researchers in drug discovery and chemical biology aiming to understand the mechanism of action of this and similar electrophilic compounds.

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

The core hypothesis guiding these protocols is that 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide acts as a covalent inhibitor. The N-acyl-alpha-amino amide scaffold can mimic peptide substrates, potentially targeting enzymes such as proteases. The bromoalkane acts as a "warhead," susceptible to nucleophilic attack by amino acid residues like cysteine, serine, or histidine within the enzyme's active site. This results in the formation of a stable covalent adduct and irreversible inactivation of the enzyme.

G cluster_0 Initial Binding (Reversible) cluster_1 Covalent Modification (Irreversible) Enzyme Enzyme EI_complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->EI_complex Ki Inhibitor 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Inhibitor->EI_complex EI_covalent Covalently Modified Enzyme (Inactive) EI_complex->EI_covalent kinact caption Hypothesized two-step covalent inhibition.

Figure 1: Hypothesized mechanism of covalent inhibition.

Part 1: Initial Target Screening - Protease Activity Assays

Given the peptidic nature of the core scaffold, a logical starting point is to screen for activity against a panel of proteases. A general fluorometric protease assay can be employed for this initial screen.

Principle of the Fluorometric Protease Assay

This assay utilizes a generic protease substrate, such as fluorescein isothiocyanate (FITC)-labeled casein.[5][6] In its intact form, the fluorescence of FITC is quenched. Upon proteolytic cleavage of the casein backbone, fluorescent fragments are released, leading to an increase in fluorescence intensity that is directly proportional to protease activity.[5] The presence of an inhibitor will result in a decrease in the rate of fluorescence increase.

Experimental Protocol: General Protease Inhibition Screen
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2.

    • Protease Stock Solution: Prepare a 1 mg/mL stock solution of the desired protease (e.g., Trypsin, Chymotrypsin, Papain) in assay buffer.

    • FITC-Casein Substrate: Prepare a 1 mg/mL stock solution in assay buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of a serial dilution of the test compound (or DMSO as a vehicle control).

    • Add 20 µL of the protease solution to each well.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the FITC-casein substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation/Emission = 490/525 nm) every minute for 30 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

ParameterDescription
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%.

Part 2: Confirmation of Covalent Modification - Mass Spectrometry Analysis

A key step in characterizing a putative covalent inhibitor is to directly observe the formation of a covalent adduct with the target protein. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[8][9]

Principle of Intact Protein Mass Spectrometry

By incubating the target enzyme with the inhibitor and analyzing the mixture by mass spectrometry, a mass shift corresponding to the addition of the inhibitor's mass (minus the mass of the leaving group, in this case, bromine) can be detected.[10]

Experimental Protocol: Intact Protein MS Analysis
  • Sample Preparation:

    • Incubate the target enzyme (e.g., 10 µM) with a 5-fold molar excess of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide at 37°C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction by adding 0.1% formic acid.

  • LC-MS Analysis:

    • Desalt the protein samples using a C4 ZipTip.

    • Analyze the samples by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[8]

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the intact mass of the protein.

    • Compare the mass of the protein in the treated samples to the untreated control. A mass increase corresponding to the covalent addition of the inhibitor confirms the mechanism.

Part 3: Kinetic Characterization of Covalent Inhibition

For irreversible inhibitors, the potency is described by the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).[11][12] These parameters can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations.

Principle of the kᵢₙₐ꜀ₜ/Kᵢ Assay

In this assay, the enzyme is incubated with various concentrations of the inhibitor, and at different time points, an aliquot is removed and diluted into a solution containing a high concentration of a fluorescent substrate to measure the remaining enzyme activity.[12]

Experimental Protocol: Determination of kᵢₙₐ꜀ₜ and Kᵢ
  • Incubation:

    • Prepare a series of inhibitor concentrations in assay buffer.

    • Add the target enzyme to each inhibitor concentration and incubate at 37°C.

  • Activity Measurement:

    • At regular time intervals, withdraw a small aliquot from each incubation mixture and dilute it 100-fold into a 96-well plate containing the fluorescent substrate.

    • Immediately measure the rate of product formation in a fluorescence plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).

    • Plot the kₒᵦₛ values against the inhibitor concentration. Fit this data to the following hyperbolic equation to determine kᵢₙₐ꜀ₜ and Kᵢ:

      • kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

ParameterDescription
kᵢₙₐ꜀ₜ The maximal rate of enzyme inactivation.
Kᵢ The concentration of inhibitor that gives half the maximal rate of inactivation.
kᵢₙₐ꜀ₜ/Kᵢ The second-order rate constant, which is a measure of the inhibitor's potency.

Part 4: Identification of the Covalent Modification Site

Identifying the specific amino acid residue that is covalently modified by the inhibitor is crucial for understanding the binding mode and for future structure-activity relationship (SAR) studies. This is typically achieved by peptide mapping using mass spectrometry.[8][13]

Principle of Peptide Mapping

The covalently modified protein is digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. The modified peptide will have a specific mass shift, and tandem mass spectrometry (MS/MS) can be used to pinpoint the exact modified amino acid.[14]

G Start Covalently Modified Protein Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Peptides Mixture of Peptides Digestion->Peptides LC Liquid Chromatography Separation Peptides->LC MS1 MS Scan (Identify Modified Peptide by Mass) LC->MS1 MS2 MS/MS Fragmentation (Identify Modified Residue) MS1->MS2 Result Identification of Modification Site MS2->Result caption Workflow for identifying the site of covalent modification.

Figure 2: Peptide mapping workflow.

Experimental Protocol: Peptide Mapping by LC-MS/MS
  • Sample Preparation:

    • Incubate the target enzyme with a 5-fold molar excess of the inhibitor for 1 hour at 37°C.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide.

    • Dilute the sample to reduce the urea concentration and digest overnight with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide digest by nano-LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of the inhibitor adduct on potential nucleophilic residues (Cys, Ser, His, Lys).

    • Manually validate the MS/MS spectra of the identified modified peptides.

Conclusion

The protocols outlined in this application note provide a systematic approach to characterizing the biochemical activity of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. By following this workflow, researchers can effectively screen for potential targets, confirm a covalent mechanism of action, determine the kinetic parameters of inhibition, and identify the specific site of modification. This detailed understanding is critical for the advancement of this compound as a potential therapeutic agent or chemical probe.

References

  • Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 6), o1678. [Link]

  • Wikipedia. (n.d.). N-Acylamides. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Dantuma, N. P., & Neefjes, J. (2003). Fluorescent probes for proteolysis: Tools for drug discovery. Nature Reviews Drug Discovery, 2(9), 715–723. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Chemical Society Reviews, 43(21), 7187–7200. [Link]

  • Marshall, S. A., et al. (2017). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Organic & Biomolecular Chemistry, 15(46), 9779–9783. [Link]

  • Breton, J., et al. (2013). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry, 24(8), 1221–1230. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved January 26, 2026, from [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved January 26, 2026, from [Link]

  • Kyle, J. E., & G. M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 812137. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. Retrieved January 26, 2026, from [Link]

  • Axxam. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). The synthesis, properties, and applications of N-acyl-α-aminoacids. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. [Link]

  • Di Marzo, V., & De Petrocellis, L. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. IUBMB life, 64(1), 38–45. [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved January 26, 2026, from [Link]

  • Xia, W., & Schanze, K. S. (2005). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences, 102(42), 14954–14959. [Link]

  • News-Medical. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link]

  • Biocompare. (n.d.). Protease Assay Kits. Retrieved January 26, 2026, from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Butanamide, N-(2-methylpropyl)-. Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" off-target effects in proteomics

Here is the Technical Support Guide for 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide , designed for researchers encountering specificity issues in proteomic workflows. Subject: Troubleshooting Off-Target Effects for 2-b...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide , designed for researchers encountering specificity issues in proteomic workflows.

Subject: Troubleshooting Off-Target Effects for 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Document ID: TS-BMPB-2024-02 Classification: Chemoproteomics / Covalent Fragment Screening

Executive Summary & Compound Profile

User Query: "I am observing significant off-target labeling and background noise in my MS-proteomics data when using 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide. How do I validate specific targets?"

Technical Analysis: The compound , 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (herein referred to as BMPB ), is a covalent electrophilic fragment .

  • Warhead:

    
    -bromoamide (2-bromo-butanamide moiety).
    
  • Mechanism: Irreversible alkylation of nucleophilic residues (primarily Cysteine thiolates) via

    
     reaction.
    
  • Root Cause of Off-Targets: The

    
    -bromoamide warhead is intrinsically highly reactive  (often termed a "hot" electrophile). Unlike milder acrylamides, it can alkylate a broad spectrum of surface-exposed cysteines on abundant "sponge" proteins (e.g., Tubulin, GAPDH, HSA) regardless of specific binding affinity, leading to high proteomic background.
    

Diagnostic Workflow: Is it Signal or Noise?

Before altering your experimental conditions, confirm the nature of the off-target effects using this logic flow.

DiagnosticFlow Start Proteomic Signal Observed Step1 Dose-Dependency Check Start->Step1 Step2 Competition Assay (+Inhibitor) Step1->Step2 Signal Saturates Result_OffTarget Off-Target: Non-Saturable / Promiscuous Step1->Result_OffTarget Linear Increase (Non-specific) Step3 Heat Denaturation Control Step2->Step3 Signal Competed Step2->Result_OffTarget No Competition Result_Specific True Target: Saturable & Specific Step3->Result_Specific Binding Lost (Structure Dependent) Step3->Result_OffTarget Binding Persists (Unfolded Protein)

Figure 1: Decision matrix for distinguishing specific ligand-protein interactions from non-specific electrophilic alkylation.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: "The Super-Stoichiometric Sponge Effect"

Symptom: You identify hundreds of proteins, including high-abundance structural proteins (Actin, Tubulin) and chaperones (HSP90), as "hits." Mechanism: The


-bromo group reacts with any solvent-accessible cysteine with a low pKa. High-abundance proteins act as a "sink" for the compound.

Corrective Protocol: The "Inverted" Competition Assay Do not rely solely on enrichment. You must prove that the binding is driven by the scaffold (the phenylpropyl tail), not just the warhead (the bromoamide).

  • Synthesize/Acquire a Control: You need a non-reactive analog (e.g., remove the Bromine, replacing it with a Hydrogen or Methyl group).

    • Control Structure: N-(1-methyl-3-phenylpropyl)butanamide.[1][2][3][4]

  • Experimental Setup:

    • Arm A: Treat proteome with BMPB (

      
      ).
      
    • Arm B: Pre-incubate with 10x excess (

      
      ) of the Non-Reactive Control, then treat with BMPB (
      
      
      
      ).
  • Data Analysis:

    • True Targets: Signal in Arm B is significantly lower than Arm A (the scaffold blocked the pocket).

    • Off-Targets: Signal in Arm B

      
       Arm A (the scaffold didn't bind, so the warhead just reacted non-specifically).
      
Issue 2: "False Positives due to Hydrolysis"

Symptom: Inconsistent labeling efficiency between replicates or old batches. Mechanism:


-bromoamides are susceptible to hydrolysis in aqueous buffers (pH > 7.5) or reaction with dithiothreitol (DTT) if present in the buffer before the probe.

Corrective Protocol: Buffer Hygiene

  • Strict Rule: Never include DTT,

    
    -mercaptoethanol, or TCEP in the labeling buffer. These thiols will quench BMPB immediately.
    
  • pH Control: Maintain pH 7.0–7.4. Avoid pH > 8.0, which accelerates non-specific hydrolysis of the C-Br bond.

  • Timing: Prepare BMPB stocks in DMSO. Add to aqueous buffer immediately before use. Do not store aqueous dilutions.

Issue 3: "Cytotoxicity Masquerading as Proteomic Change"

Symptom: Global downregulation of proteins in live-cell treatment, or upregulation of stress response markers (HO-1, NQO1). Mechanism: High reactivity leads to "electrophilic stress," depleting cellular Glutathione (GSH) and triggering cell death pathways.

Corrective Protocol: The GSH-Reactivity Calibrator Before cell-based proteomics, determine the intrinsic reactivity (


).
  • Incubate BMPB (

    
    ) with Glutathione (
    
    
    
    ) in PBS (pH 7.4).
  • Monitor consumption of BMPB via LC-UV or LC-MS at 0, 15, 30, 60 min.

  • Benchmark: If

    
    , the compound is likely too reactive for live-cell profiling at high concentrations.
    
    • Action: Lower concentration to

      
       or switch to a Chloro-analog  (2-chloro-N-(1-methyl-3-phenylpropyl)butanamide), which reacts slower and requires better proximity for covalent bond formation.
      

Comparative Data: Warhead Reactivity

When designing follow-up probes, use this table to tune reactivity.

Warhead TypeStructureReactivity (

)
Selectivity PotentialRecommended Use

-Bromoacetamide
R-NH-CO-CH(Br)-RVery High LowInitial fragment screening (Cell lysates only).

-Chloroacetamide
R-NH-CO-CH(Cl)-RHigh/Medium MediumStandard for covalent probes (Live cell compatible).
Acrylamide R-NH-CO-CH=CH2Low/Tunable HighTargeted inhibitors (Requires precise orientation).
Fluoroacetamide R-NH-CO-CH(F)-RVery Low Very HighOnly for extremely specific, proximity-driven binding.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound for "Click Chemistry" pull-downs? A: No, BMPB itself does not contain a click handle (alkyne or azide). You cannot enrich targets directly with this molecule. You must synthesize an analog containing an alkyne handle on the "tail" (the phenylpropyl side) to perform CuAAC-based enrichment (ABPP). Using the unmodified BMPB requires "label-free" competition against a broad-spectrum probe (like Iodoacetamide-Desthiobiotin).

Q2: Why do I see labeling of Histidines and Lysines? I thought it was Cysteine-specific. A: While Cysteine is the primary target (soft nucleophile), the


-bromo moiety is a "harder" electrophile than an acrylamide. At pH > 7.5, or in hydrophobic pockets that lower the pKa of nearby residues, BMPB can alkylate the imidazole of Histidine or the 

-amino group of Lysine. This is a classic signature of an overly reactive probe [1].

Q3: Is the stereochemistry of the "1-methyl-3-phenylpropyl" group important? A: Yes. The CAS 1119452-41-3 usually refers to the racemic mixture or a specific isomer depending on the vendor. However, biological binding is stereoselective. If you are using a racemate, 50% of your compound might be contributing to "noise" (reactivity) without contributing to "signal" (binding).

  • Recommendation: Separate the enantiomers or purchase enantiopure (R) and (S) versions to validate that the binding is stereospecific.

References & Further Reading

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Context: Foundational paper on cysteine-reactive fragment screening and distinguishing specific vs. non-specific hits.

  • Åbrányi-Balogh, P., et al. (2018).[5] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry, 160, 94-107.[5] Link

    • Context: detailed kinetic data comparing Bromo- vs. Chloro- vs. Acrylamide warheads.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

    • Context: Methodology for "isoTOP-ABPP" to map hyper-reactive cysteines that are prone to off-target alkylation.

  • Smith, E. & Collins, I. (2015). "Photoaffinity labeling in target discovery and validation." Future Medicinal Chemistry, 7(2), 159-183. Link

    • Context: Discusses the importance of competition controls in proteomic labeling.

Disclaimer: This guide is for research use only. The compound BMPB is a potent alkylating agent; handle with appropriate PPE and fume hood precautions.

Sources

Optimization

Minimizing non-specific binding of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide"

Subject: Minimizing Non-Specific Binding (NSB) of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Ticket ID: #COV-PROBE-OPT-001 Status: Open Support Tier: Senior Application Scientist[1] Core Directive: Understanding the M...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Non-Specific Binding (NSB) of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Ticket ID: #COV-PROBE-OPT-001 Status: Open Support Tier: Senior Application Scientist[1]

Core Directive: Understanding the Molecule

To troubleshoot effectively, we must first deconstruct the chemical behavior of your probe. 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (hereafter referred to as 2-Br-MPPB ) is not a standard reversible inhibitor; it is a covalent electrophilic probe .[1]

  • The Warhead (2-bromoamide): This is an alkylating agent.[1] It reacts primarily with Cysteine thiols (and occasionally Histidine/Lysine) via an

    
     mechanism.[1] Compared to chloroacetamides, the bromo-leaving group makes this warhead significantly more reactive ("hotter"), increasing the risk of off-target alkylation.[1]
    
  • The Scaffold (1-methyl-3-phenylpropyl): This hydrophobic tail drives the initial non-covalent recognition (

    
    ) but also promotes aggregation and non-specific adsorption to hydrophobic pockets on albumin or plasticware.[1]
    

The Root Cause of NSB: Non-specific binding occurs when the rate of covalent bond formation (


) overwhelms the thermodynamic selectivity (

). If the probe is too reactive or the concentration is too high, it will alkylate any accessible surface cysteine before it has time to find its specific binding pocket.

Troubleshooting Guide & FAQs

Scenario A: "My Western blot/gel shows a smear or labeling of every protein."

Diagnosis: The "Superglue Effect." Your probe concentration is exceeding the kinetic selectivity window. Causality: At high concentrations, the second-order rate of non-specific alkylation (


) becomes significant, masking the specific first-order saturation kinetics of your target.[1]

Corrective Actions:

  • The "Decade Drop" Protocol: Reduce probe concentration by factors of 10 (e.g.,

    
    ). Covalent probes often reach full target occupancy at surprisingly low concentrations if given enough time.[1]
    
  • Inverse Time-Point Strategy: Instead of high concentration for 1 hour, try low concentration (100 nM) for 4–6 hours . This favors the specific target (which binds the scaffold) over random collisions.

  • Competition Control: Always run a lane pre-incubated with a non-reactive analog (e.g., the non-brominated amide) or a known high-affinity reversible inhibitor to prove the band is specific.

Scenario B: "I see high background even in the 'No Probe' control or empty lanes."

Diagnosis: Carryover or Secondary Antibody Cross-reactivity.[1] Causality: If you are using a Click-chemistry handle (e.g., an alkyne analog of 2-Br-MPPB) or an antibody against the probe, the detection system might be binding to endogenous biotin or sticky proteins.[1]

Corrective Actions:

  • Stringent Washing: Wash beads/blots with high-salt buffers (500 mM NaCl) and 0.1% SDS to strip non-covalent stickers.[1]

  • Scavenger Block: Post-labeling, quench the reaction with excess cysteine or glutathione (5 mM) before adding loading buffer. This "kills" any unreacted probe so it doesn't label proteins during boiling/denaturation.[1]

Scenario C: "The probe precipitates or sticks to the tube."

Diagnosis: Hydrophobic Aggregation.[1] Causality: The phenylpropyl tail is lipophilic. In aqueous buffer, the probe may form micelles or adsorb to polypropylene.

Corrective Actions:

  • DMSO Tolerance: Ensure your stock is fully dissolved in DMSO. Keep final DMSO concentration at 1-2% in the assay to maintain solubility without denaturing the protein.

  • Detergent Tuning: Add 0.01% Triton X-100 or CHAPS to the assay buffer. This is below the Critical Micelle Concentration (CMC) but sufficient to prevent probe aggregation.

  • Glass vs. Plastic: If losing mass, switch to low-binding plasticware or silanized glass vials for stock dilutions.[1]

Experimental Protocols

Protocol 1: Kinetic Window Determination

Objective: Determine the optimal


 and 

to maximize Signal-to-Noise (S/N).

Workflow:

  • Prepare lysates (1 mg/mL) in PBS (pH 7.4).[1] Crucial: Do NOT add DTT or Mercaptoethanol yet.[1]

  • Set up a matrix:

    • [Probe]: 10

      
      M, 1 
      
      
      
      M, 100 nM, 10 nM.
    • Time: 30 min, 2 hr, 6 hr.

  • Quench reactions with

    
     Laemmli buffer containing 50 mM DTT  (The DTT stops the reaction instantly here).
    
  • Analyze via Western Blot or Fluorescent Gel Scanning.[1]

  • Calculate S/N: Intensity of Target Band / Intensity of Background Smear.[1]

Protocol 2: Buffer Composition for Alpha-Bromoamides

Standardizing the environment is critical for reproducibility.[1]

ComponentConcentrationPurposeNote
HEPES or PBS 50 mM, pH 7.4BufferAvoid Tris if using NHS-esters; fine for bromoamides.[1]
NaCl 150 mMIonic StrengthPhysiological salt reduces ionic non-specific interactions.[1]
Triton X-100 0.01% - 0.1%SolubilityPrevents hydrophobic aggregation of the phenyl tail.[1]
TCEP 0 - 0.5 mMReducing AgentUse with Caution. High concentrations of TCEP can reduce the bromo-warhead over long incubations.[1] Avoid DTT/BME completely during labeling.
BSA 0.1%ScavengerOptional.[1] Acts as a "sink" for "hot" electrophiles if background is intractable.[1]

Visualizing the Logic

Diagram 1: The Kinetic Selectivity Workflow

This flowchart illustrates the decision-making process for optimizing the covalent labeling reaction.

KineticSelectivity Start Start: High NSB Observed CheckConc Step 1: Titrate Concentration (10 uM -> 10 nM) Start->CheckConc CheckTime Step 2: Extend Time (Low Conc + Long Time) CheckConc->CheckTime If signal too low CheckComp Step 3: Competition Control (Pre-incubate with non-reactive analog) CheckTime->CheckComp ResultA Target Band Fades Same as Background CheckComp->ResultA Non-Specific Interaction ResultB Target Band Persists Background Fades CheckComp->ResultB Specific Covalent Binding Analysis Calculate k_inact / K_i ResultB->Analysis Optimize

Caption: Optimization logic for maximizing specific covalent labeling (Result B) over non-specific noise.

Diagram 2: Mechanism of Non-Specific Binding

Understanding the competition between the specific pocket and the proteome surface.

NSB_Mechanism cluster_Specific Specific Pathway (Desirable) cluster_Nonspecific Non-Specific Pathway (Noise) Probe Probe (2-Br-MPPB) [Electrophile] Complex Non-Covalent Complex (K_i driven) Probe->Complex Recognition (Hydrophobic Tail) OffTarget Abundant Proteins (Albumin, Actin) Probe->OffTarget Collision Target Target Protein (Specific Pocket) Covalent Covalent Adduct (k_inact) Complex->Covalent Bond Formation RandomHit Random Alkylation (k_nonspec) OffTarget->RandomHit Reaction

Caption: Specific binding relies on a recognition step (


) before reaction.[1] NSB is purely collisional.

References

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery.[1] Explains the fundamental kinetics (

    
    ) required for selective covalent inhibition.[1] 
    
  • Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature.[1] Foundational text on using chloro/bromoacetamide probes for Activity-Based Protein Profiling (ABPP) and managing background. [1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Details the optimization of electrophilic fragments similar to 2-Br-MPPB. [1]

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Provides protocols for screening electrophilic libraries and filtering non-specific hits.[1] [1]

Sources

Troubleshooting

"2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" protocol modifications for different cell lines

A Case Study with 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Prepared by the Senior Application Scientist Team This guide serves as a comprehensive resource for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals initiating studies with novel or uncharacterized small-molecule compounds. We will use 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS: 1119452-41-3) , hereafter referred to as Compound X, as a practical example to illustrate the critical steps of experimental design, protocol adaptation, and troubleshooting. Given the limited publicly available biological data for this specific molecule, this document outlines a foundational framework for systematically evaluating its effects across diverse cell lines.

The principles and protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data when navigating the complexities of a new chemical entity in a biological system.

Frequently Asked Questions (FAQs): Initial Characterization & Handling

Embarking on research with a new compound requires meticulous preparation. These initial steps are crucial for the validity of all subsequent experiments.

Q1: What are the essential first steps before using Compound X in a cell-based assay?

A: Before introducing any new compound to your cells, it is imperative to verify its identity and quality.

  • Confirm Chemical Identity: Cross-reference the CAS number (1119452-41-3 for Compound X) with the supplier's documentation.[1]

  • Review the Certificate of Analysis (CoA): The CoA is a critical document provided by the vendor. It details the compound's purity (typically determined by HPLC), identity (confirmed by NMR or Mass Spectrometry), and may include other physical properties. Do not proceed without it.

  • Assess Physical Properties: Note the compound's appearance (e.g., solid, oil) and any predicted properties like boiling point or density, which can be found in chemical databases.[1] These can provide clues for handling and storage.

Q2: How should I properly store and handle Compound X?

A: Proper storage is non-negotiable for maintaining compound integrity.[2]

  • Powder Form: As a powder, most small molecules are stable when stored desiccated at -20°C for extended periods (often up to 3 years).[3] Avoid storing at room temperature unless specified by the manufacturer.

  • In-Solvent (Stock Solutions): Once dissolved, the stability of a compound can decrease. It is best practice to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] This strategy is critical to prevent degradation from repeated freeze-thaw cycles.

Q3: How do I prepare a stock solution of Compound X? What is the best solvent?

A: The choice of solvent is a critical experimental parameter.[4]

  • Solvent Selection: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of small molecules at high concentrations.[4] However, always check the manufacturer's data sheet for recommended solvents.

  • Solubility Test: Before preparing a large batch, perform a preliminary solubility test. If the target stock concentration is 10 mM, try dissolving a small amount to make a 20 mM or higher solution to ensure it is fully soluble.

  • Stock Solution Preparation:

    • Gently tap the vial to ensure all the powder is at the bottom.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • To aid dissolution, you can vortex the solution or use ultrasonication. Gentle warming (not exceeding 50°C) can also be employed, but use caution as heat can degrade some compounds.[3]

    • Visually inspect the solution against a light source to ensure there are no visible particles. If particles are present, the compound has not fully dissolved.

Q4: How can I be sure Compound X is stable in my cell culture media?

A: Compound stability in aqueous media is a frequently overlooked factor that can drastically affect results.[5] A compound that precipitates out of solution is no longer at its intended concentration.

  • Precipitation Check: A simple, yet effective, method is to prepare the highest concentration of your working solution in your complete cell culture medium (including serum). Incubate this solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your longest experiment (e.g., 72 hours). Periodically inspect the solution visually or under a microscope for any signs of precipitation.

  • Functional Stability: The ultimate test of stability is functional. If you suspect degradation, you can compare the activity of a freshly prepared working solution to one that has been incubated for 24 or 48 hours. A significant loss of activity suggests the compound is unstable under those conditions.

Experimental Protocols & Troubleshooting

The core of characterizing a new compound is determining its effective concentration range. This process is unique to each cell line and must be established empirically.

Workflow for Determining Compound Activity

The following diagram outlines the logical flow from initial compound preparation to determining cell line-specific activity.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Range-Finding cluster_refine Phase 3: Refinement & Validation A Receive Compound X Review CoA B Prepare High-Conc. Stock Solution (in DMSO) A->B C Aliquot & Store at -80°C B->C D Pilot Experiment: Wide Concentration Range (e.g., 100µM to 1nM) C->D E Identify Approximate Effective Range D->E F Dose-Response Assay: Narrow Concentration Range (8-12 points) E->F G Calculate IC50 Value for Cell Line A F->G H Repeat for Cell Line B, C, etc. G->H I Compare IC50 Values H->I

Caption: Workflow for characterizing a novel compound's activity.

Protocol 1: Preliminary Wide-Range Cytotoxicity Screen

This initial screen is designed to identify an approximate range of concentrations where the compound exhibits biological activity.

Objective: To determine the order of magnitude of Compound X's cytotoxic/cytostatic concentration.

Materials:

  • Target cell line(s)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Viability reagent (e.g., MTT, Resazurin, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of 10-fold serial dilutions from your stock solution. A common starting range is 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, and 0.001 µM (1 nM).[6]

    • Pro-Tip: Prepare these dilutions as 2x the final concentration in culture medium.[7] This way, you can add an equal volume of the 2x drug solution to the cells, minimizing solvent shock.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same percentage of DMSO as the highest concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, depending on the cell line's doubling time.

  • Viability Assessment: Add the viability reagent according to the manufacturer's protocol (e.g., for MTT, add 10 µL of 5 mg/mL MTT solution per well and incubate for 1-4 hours).[8]

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., absorbance at 570 nm for formazan from MTT).

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. This will give you a rough estimate of the IC50.

Protocol 2: Detailed Dose-Response (IC50) Determination

Based on the results of the preliminary screen, this protocol uses a narrower range of concentrations to accurately determine the IC50 value.

Objective: To calculate the precise concentration of Compound X that inhibits 50% of cell viability (IC50).

Procedure:

  • Concentration Range Selection: Choose a range of 8-12 concentrations centered around the estimated IC50 from the pilot experiment. Use 2-fold or 3-fold serial dilutions. For example, if the pilot suggested an IC50 around 2 µM, a good range would be: 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, etc.[7]

  • Experimental Setup: Follow the same steps for cell seeding, treatment, incubation, and viability assessment as in Protocol 1. It is crucial to include technical replicates (at least triplicates) for each concentration.[9]

  • Data Analysis:

    • Average the technical replicates for each concentration.

    • Normalize the data to the vehicle control.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to fit a dose-response curve and calculate the IC50 value.

Data Presentation: Comparing IC50 Values Across Cell Lines

Summarizing your results in a clear table is essential for interpretation and comparison.

Cell LineDoubling Time (hrs)Seeding Density (cells/well)Assay Duration (hrs)Compound X IC50 (µM)
MCF-7~308,00072e.g., 5.2 ± 0.4
MDA-MB-231~2410,00048e.g., 12.8 ± 1.1
A549~2212,00048e.g., > 50
HCT116~1815,00048e.g., 1.7 ± 0.2
Troubleshooting Guide for Cytotoxicity Assays
ProblemPossible Cause(s)Recommended Solution(s)
No Cell Death Observed 1. Compound is inactive in this cell line. 2. Concentration range is too low.[10] 3. Compound precipitated out of solution.[11] 4. Compound degraded in media.1. Test a much higher concentration range (e.g., up to 200 µM). 2. Verify solubility in media at the highest concentration used. 3. Consider a shorter incubation time to minimize potential degradation.
100% Cell Death at All Concentrations 1. Concentration range is too high. 2. Solvent (DMSO) concentration is too high and causing toxicity.[4] 3. Error in dilution calculation.1. Test a much lower concentration range (e.g., nanomolar). 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Run a DMSO-only dose-response curve to confirm. 3. Double-check all dilution calculations.
High Variability Between Replicates 1. Uneven cell seeding. 2. "Edge effects" in the 96-well plate. 3. Inaccurate pipetting.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity. 3. Use calibrated pipettes and practice consistent technique.
Compound Precipitates in Media 1. Poor aqueous solubility.[5] 2. Compound binding to serum proteins. 3. Solvent concentration is too high, causing the compound to "crash out" upon dilution.1. Test a lower top concentration. 2. Consider reducing the serum percentage in your media, but be aware this can also affect cell health. 3. When preparing working solutions, add the stock solution to the media slowly while vortexing to aid mixing.[3]
Adapting Protocols for Diverse Cell Lines

A common challenge in drug development is the variability of responses across different cell lines. Understanding the "why" behind these differences is key to robust science.

Q5: The IC50 value for Compound X is dramatically different between my cell lines. Why?

A: This is a very common and biologically significant observation. Several factors contribute to differential sensitivity:

  • Target Expression: If Compound X has a specific molecular target (e.g., an enzyme), the expression level of that target can vary greatly between cell lines. High target expression might require more compound to achieve an effect.

  • Metabolic Differences: Cells can metabolize drugs at different rates. Some cell lines may rapidly inactivate Compound X, rendering it ineffective, while others may not.

  • Membrane Permeability & Efflux: The ability of Compound X to enter the cell and remain there is critical. Some cancer cell lines overexpress efflux pumps (like P-glycoprotein/MDR1) that actively pump foreign molecules out of the cell, conferring resistance.[12]

  • Proliferation Rate: Faster-growing cells may be more sensitive to cytotoxic agents. An assay endpoint of 72 hours will cover more cell divisions in a fast-growing line than a slow-growing one, potentially amplifying the apparent effect of the compound.[10]

Q6: How should I adjust my protocol for cells with different growth rates?

A: The assay conditions must be optimized for the doubling time of each specific cell line.[4] The goal is to ensure that at the end of the assay, the untreated control cells are in the late-logarithmic phase of growth (around 80-90% confluency) and not fully confluent.

  • Optimize Seeding Density: For a fixed assay duration (e.g., 72 hours), you must seed slower-growing cells at a higher initial density and faster-growing cells at a lower density. You can determine this by running a growth curve for each cell line.

  • Adjust Assay Duration: Alternatively, you can use the same seeding density but adjust the incubation time. A fast-growing line might only need a 48-hour incubation, while a slow-growing line might require 96 hours.

Q7: How can I determine if my cells are developing resistance to Compound X?

A: Acquired resistance can be modeled in vitro by chronically exposing a parental cell line to a drug.[13]

  • Generating Resistant Lines: The general principle involves treating the parental cell line with Compound X at a concentration close to its IC50. As the surviving cells recover and begin to proliferate, the concentration is gradually increased in a stepwise manner over several weeks or months.[14][15]

  • Confirmation of Resistance: The resulting cell line is considered resistant if its IC50 value is significantly higher (e.g., >10-fold) than the original parental line when tested side-by-side. These resistant lines are invaluable tools for investigating the molecular mechanisms of resistance.[13]

Visualizing a Potential Mechanism of Action

While the target of Compound X is unknown, researchers would aim to place it within a signaling pathway. The diagram below illustrates a hypothetical scenario where an investigational compound inhibits a key kinase in a cancer-related pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds KinaseA Kinase A (e.g., RAS/RAF) Receptor->KinaseA Activates KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) KinaseC->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Compound X (Hypothetical Target) Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway targeted by an investigational compound.

References
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Lin, A., & Bivona, T. G. (2018). Drug-adapted cancer cell lines as preclinical models of acquired resistance. Cancers, 10(6), 179. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • JoVE. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Cancer Drug Resistance (pp. 1-18). Humana Press, New York, NY. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • ResearchGate. (2017). What are the different concentration of a new compound can i start on cancer cell line to calculate IC50?[Link]

  • ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?[Link]

  • MDPI. (2020). Special Issue : Studying Drug Resistance Using Cancer Cell Lines. [Link]

  • ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?[Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • ResearchGate. (2018). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current protocols in chemical biology, 9(3), 173-192. [Link]

  • van der Wath, R. C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3375-3382. [Link]

  • This reference is not cited in the text.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • This reference is not cited in the text.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Protein Targets for Novel Bioactive Compounds: The Case of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide"

For researchers in drug discovery, the journey from a newly synthesized compound to a validated therapeutic lead is both complex and critical. A compound's biological activity is meaningless without a clear understanding...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a newly synthesized compound to a validated therapeutic lead is both complex and critical. A compound's biological activity is meaningless without a clear understanding of its molecular target(s). This guide provides an in-depth, experience-driven framework for identifying and validating the protein targets of a novel bioactive compound, using the hypothetical molecule "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" as our case study.

Our compound of interest possesses a key chemical feature: a reactive α-bromo amide group. This functionality is an electrophilic "warhead," suggesting the compound may act as a covalent or slowly reversible inhibitor, forming a stable bond with a nucleophilic amino acid residue (like cysteine, lysine, or histidine) on its target protein. This structural insight is our first critical clue, profoundly influencing our experimental strategy. Instead of a rigid template, we will follow a logical, multi-phase workflow designed to build a robust, evidence-based case for target validation, from unbiased discovery to direct cellular engagement.

Phase 1: Unbiased Target Discovery - Casting a Wide Net

When the target of a novel compound is unknown, our first step is not to guess, but to employ unbiased, proteome-wide screening methods. These techniques allow us to identify potential protein interactors directly from a complex biological sample, such as a cell lysate. Given our compound's reactive nature, chemical proteomics is the most powerful and logical starting point.[1][2]

Core Strategy: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a premier chemoproteomic technology that uses chemical probes to assess the functional state of enzymes in complex proteomes.[3][4] The central principle is to use a probe that mimics our compound but also contains a "handle" for detection and enrichment.

  • Causality Behind the Choice: Why ABPP? The reactive bromo-group on our compound is a perfect starting point for designing an activity-based probe. ABPP is ideal for identifying covalent targets and can provide a snapshot of the "active" proteome that our compound interacts with.[5][6][7] This is superior to simple affinity pull-downs, which can be plagued by non-specific binders.[8]

Experimental Workflow: ABPP for Target Identification

The workflow involves synthesizing a custom probe and using it in a competitive profiling experiment to identify specific protein targets.

ABPP_Workflow cluster_0 Probe Synthesis cluster_1 Competitive Profiling cluster_2 Analysis P Parent Compound (2-bromo-...-butanamide) H Add Reporter Handle (e.g., Alkyne) P->H Probe ABPP Probe H->Probe Lysate Proteome (Cell Lysate) Incubate_DMSO Incubate with Vehicle (DMSO) Incubate_Cmpd Incubate with Parent Compound Add_Probe Add ABPP Probe Click Click Chemistry: Add Biotin-Azide Enrich Streptavidin Enrichment Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Data Quantitative Proteomics: Identify & Quantify Peptides Hits Identify 'Hits' (Proteins depleted in competition sample)

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP
  • Probe Synthesis: Synthesize an analogue of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" where a terminal alkyne group is added to a non-critical part of the molecule (e.g., the phenyl ring). This serves as a bio-orthogonal handle for "click" chemistry.

  • Proteome Preparation: Prepare fresh cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity was observed).

  • Competitive Incubation: Divide the lysate into two pools.

    • Control: Treat with vehicle (DMSO).

    • Competition: Treat with an excess of the original, unlabeled parent compound. Incubate for 30-60 minutes.

  • Probe Labeling: Add the alkyne-modified ABPP probe to both pools and incubate. In the control sample, the probe will bind to all its potential targets. In the competition sample, the parent compound will have already occupied the binding sites on its true targets, preventing the probe from binding.

  • Click Reaction & Enrichment: Add a biotin-azide reagent to both samples. This will "click" onto the alkyne handle of the probe, tagging any probe-bound proteins with biotin. Use streptavidin-coated beads to enrich and pull down the biotinylated proteins.

  • Mass Spectrometry: Elute the captured proteins, digest them into peptides, and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified protein between the control and competition samples. True targets of the parent compound will appear significantly depleted in the competition sample. These are your high-confidence hits.

Phase 2: Validating Direct Target Engagement (In Vitro)

The ABPP experiment provides a list of high-confidence potential targets. The next critical phase is to validate that our compound physically binds to these candidate proteins in a purified, controlled system. This is where we employ biophysical techniques to measure the direct interaction, providing quantitative data on binding affinity and kinetics.

Comparison of Key Biophysical Methods

There is no single "best" method; the choice depends on the specific protein, available resources, and the type of data required. Each provides a different piece of the puzzle.

MethodPrincipleKey OutputsProsCons
Thermal Shift Assay (TSA) Measures the change in protein melting temperature (Tm) upon ligand binding.[9][10]ΔTm (shift), qualitative bindingHigh-throughput, low protein usage, cost-effective.[10]Indirect; may not work for all proteins; provides no kinetic data.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as an analyte flows over a ligand immobilized on a sensor chip.[11][12][13]K_D (affinity), k_on/k_off (kinetics).[11][13]Real-time data, kinetic information, high sensitivity.Requires protein immobilization which can affect activity; can be technically demanding.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14][15][16]K_D (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[15]"Gold standard" for thermodynamics; label-free, in-solution.[14]Requires large amounts of pure protein; lower throughput.
Recommended Starting Point & Protocol: Thermal Shift Assay (TSA)
  • Causality Behind the Choice: TSA is an excellent first-line validation technique due to its speed and low material consumption.[10] A positive thermal shift (ΔTm > 2°C) is a strong indicator of direct binding and stabilization, which is exactly what we need to confirm the hits from our ABPP screen.

Detailed Protocol: Differential Scanning Fluorimetry (DSF), a type of TSA
  • Protein Preparation: Express and purify the top 3-5 candidate proteins identified from the ABPP experiment. Ensure high purity (>95%) and proper folding.

  • Reaction Setup: In a 96- or 384-well PCR plate, prepare reactions containing:

    • Purified target protein (2-5 µM final concentration).

    • Fluorescent dye (e.g., SYPRO Orange) which binds to hydrophobic regions of unfolded proteins.

    • Buffer (e.g., HEPES or PBS).

    • Test compound ("2-bromo-...-butanamide") across a concentration gradient (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute, while continuously monitoring fluorescence.

  • Data Analysis: As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce. Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm). Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A dose-dependent increase in Tm confirms direct, stabilizing binding.

Phase 3: Confirming Target Engagement & Function (In Cellulo)

Confirming that a compound binds a purified protein is essential, but it is not sufficient. We must prove that the compound engages its target within the complex, physiological environment of a living cell and that this engagement leads to a functional consequence.

Strategy 1: Cellular Thermal Shift Assay (CETSA®)
  • Causality Behind the Choice: CETSA is the powerful in-cell counterpart to the in-vitro TSA.[17][18][19] It is the most direct way to measure target engagement in an intact cell, bridging the gap between biochemical assays and cellular function.[20][21] A positive CETSA result demonstrates that your compound can penetrate the cell membrane, find its target, and bind with sufficient affinity to stabilize it.

CETSA_Principle node10 node10 node5 node5 Result Result: Thermal Shift (ΔT_agg) indicates Target Engagement node10->Result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Melt Curve
  • Cell Treatment: Culture cells and treat them with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation at high speed.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the specific target protein remaining using a quantitative method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. The curve for the compound-treated sample should be shifted to the right, indicating thermal stabilization. This shift confirms target engagement in the cell.

Strategy 2: Genetic Validation using CRISPR-Cas9
  • Causality Behind the Choice: This is the ultimate orthogonal validation. If the compound's effect is truly mediated by the identified target, then removing that target from the cell should either mimic the compound's effect or render the cell insensitive to the compound. CRISPR-Cas9 is the state-of-the-art tool for precise gene knockout.[22][23][24][25]

Comparative Approach: Knockout vs. Compound
  • Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a stable knockout (KO) cell line for the gene encoding your primary target protein. Validate the KO by Western Blot to confirm the absence of the protein.

  • Phenotypic Assay: Select a functional assay where your compound shows a clear effect (e.g., cell viability, apoptosis, or a specific signaling pathway readout).

  • Compare Responses:

    • Treat the wild-type (WT) cells with your compound.

    • Treat the KO cells with your compound.

    • Compare the phenotype of the untreated KO cells to the compound-treated WT cells.

  • Interpretation:

    • Phenocopy: If the KO cells show the same phenotype as the compound-treated WT cells, it strongly supports the hypothesis that the compound's effect is due to inhibiting the target.

    • Resistance: If the KO cells are resistant to the compound (i.e., the compound no longer has an effect), this is powerful evidence that the protein is the essential target for that specific phenotype.

Conclusion: Building a Self-Validating Case

Validating a drug target is not a linear process but a cycle of hypothesis, testing, and refinement. By starting with an unbiased discovery method like ABPP, we ground our investigation in direct proteomic data. We then build upon this foundation with orthogonal, quantitative in vitro binding assays (TSA, SPR, ITC) to confirm a direct physical interaction. Finally, we bring the validation into the most relevant context—the living cell—using CETSA to prove target engagement and CRISPR to establish a genetic link between the target and the compound's functional effect.

This multi-faceted approach, which cross-validates findings at the proteomic, biochemical, and cellular levels, provides the rigorous, data-driven confidence required to advance a novel compound like "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" from a mere bioactive molecule to a promising, target-validated lead for drug development.

References

  • Liu, F., Ren, S., & Yang, W. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Lu, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]

  • Robers, M. B., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Omega. Available at: [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology. Available at: [Link]

  • Wang, Q., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Papalia, G. A. (2006). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

  • Edgington-Mitchell, L. E. (2023). Activity-based protein profiling: A graphical review. Pharmacology Research & Perspectives. Available at: [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL School of Pharmacy. Available at: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Axxam SpA. (n.d.). Thermal shift assays for early-stage drug discovery. Available at: [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available at: [Link]

  • Lebraud, H., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. Available at: [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Oreate AI. (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Available at: [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Wang, Z., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • MDPI. (2023). Protein-Targeting Drug Discovery. Available at: [Link]

  • Drug Target Review. (2019). CRISPR: kick-starting the revolution in drug discovery. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Frontiers. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. Available at: [Link]

Sources

Comparative

"2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" orthogonal validation methods

This guide provides a rigorous technical analysis and orthogonal validation framework for 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS 1119452-41-3). It is designed for researchers utilizing this compound as a chir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis and orthogonal validation framework for 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide (CAS 1119452-41-3). It is designed for researchers utilizing this compound as a chiral intermediate in the synthesis of complex pharmaceutical agents (e.g., pyrrolidone derivatives or beta-blocker analogs).

Orthogonal Validation & Performance Analysis

Executive Summary

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide is a high-value electrophilic intermediate characterized by two stereogenic centers: the


-carbon of the butyramide moiety and the chiral center of the amine side chain (1-methyl-3-phenylpropyl).

Its primary utility lies in diastereoselective alkylation and cyclization reactions. However, its performance is critically dependent on stereochemical purity and kinetic stability . This guide compares it against common halogenated alternatives (Chloro- and Iodo-analogs) and establishes a multi-dimensional (orthogonal) validation protocol to ensure experimental reproducibility.

Chemical Identity & Stereochemical Complexity

Before validation, the structural complexity must be mapped. The presence of two chiral centers yields four distinct stereoisomers (


; 

;

;

).
  • Core Scaffold:

    
    -alkylated 
    
    
    
    -bromoamide.
  • Key Reactivity: Nucleophilic substitution (

    
    ) at the 
    
    
    
    -bromo position; potential for intramolecular cyclization.
  • Validation Challenge: Standard RP-HPLC cannot resolve the enantiomeric pairs (

    
     vs 
    
    
    
    ) and often fails to resolve diastereomers (
    
    
    vs
    
    
    ) without specialized conditions.
Visualization: Stereochemical Validation Workflow

ValidationWorkflow cluster_0 Tier 1: Chemical Purity (Achiral) cluster_1 Tier 2: Stereochemical Purity (Chiral) cluster_2 Tier 3: Absolute Assay Start Crude 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide HPLC RP-HPLC (C18) Detects: Synthesis Byproducts Limit: <0.1% Impurity Start->HPLC MS LC-MS (ESI+) Confirms: [M+H]+ & Br Isotope Pattern Start->MS qNMR 1H qNMR Internal Std: TCNB or Maleic Acid Start->qNMR Potency Determination ChiralHPLC Chiral HPLC/SFC (Amylose/Cellulose Phase) HPLC->ChiralHPLC If Purity > 95% Result Resolution of 4 Isomers: (R,R), (S,S), (R,S), (S,R) ChiralHPLC->Result

Figure 1: Orthogonal validation workflow ensuring both chemical and stereochemical integrity.

Performance Comparison: Bromo- vs. Alternatives

In synthetic applications, the choice of the leaving group (Br vs. Cl vs. I) dictates the reaction kinetics and impurity profile.

Comparative Data Table
Feature2-Bromo- analog (Subject)2-Chloro- analog (Alternative)2-Iodo- analog (Alternative)
Reactivity (

)
High (Optimal) Low (Requires Heat/Catalyst)Very High (Unstable)
Stability (Solid State) Good (< 0.5% deg/month)Excellent (Inert)Poor (Photosensitive)
Selectivity High diastereoselectivityHigh, but slow conversionLow (Risk of racemization)
Atom Economy ModerateBestWorst
Validation Need Critical (Chiral Stability) ModerateHigh (Degradation checks)

Expert Insight: The 2-bromo variant is the industry standard because it balances reactivity with handling stability. The 2-chloro analog often requires elevated temperatures (


C) for substitution, which promotes thermal degradation of the amide backbone. The 2-iodo  analog, while reactive, degrades rapidly under ambient light, complicating GMP validation.

Orthogonal Validation Protocols

To validate this compound, you must employ methods that rely on different physicochemical properties (Orthogonality).

Method A: Chemical Purity via RP-HPLC (Stability Indicating)

Purpose: To quantify synthesis byproducts and degradation (hydrolysis of amide).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 1.8 
    
    
    
    m).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amide) and 254 nm (Phenyl).

  • Acceptance Criteria: Main peak purity

    
    ; No single impurity 
    
    
    
    .
Method B: Stereochemical Purity via Chiral HPLC

Purpose: To resolve the four stereoisomers. Note: The distance between the chiral centers allows for separation on polysaccharide phases.

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol (90:10, v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Performance: Expect four peaks. The diastereomeric ratio (dr) should match the synthesis control (typically 1:1 if non-selective, or >95:5 if asymmetric synthesis used).

Method C: Absolute Assay via qNMR

Purpose: To determine the exact mass balance, eliminating solvent/water errors.

  • Solvent: DMSO-

    
    .
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT®).

  • Key Signal: The

    
    -proton (-CH(Br)-) appears as a distinct triplet/multiplet around 
    
    
    
    4.3–4.6 ppm. Integration of this signal vs. the standard provides absolute purity.

Experimental Use Test: "Functional Performance"

A chemical may pass HPLC but fail in reaction due to trace metal inhibitors or subtle solvates. A "Use Test" is the ultimate validation.

Protocol: Standardized Alkylation Test

  • Reagents: Dissolve 1.0 eq of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide in DMF.

  • Nucleophile: Add 1.2 eq of Morpholine (model nucleophile).

  • Base: Add 1.5 eq

    
    .
    
  • Condition: Stir at 25°C for 4 hours.

  • Readout: Analyze by HPLC.

    • Pass:

      
       conversion to the morpholine derivative.
      
    • Fail:

      
       conversion or appearance of elimination product (acrylamide derivative).
      
Visualization: Reaction Pathway & Impurity Logic

ReactionLogic Input 2-bromo-N-(...) (Starting Material) Target Substituted Product (Desired) Input->Target Nucleophile (Sn2) Impurity1 Elimination Product (Acrylamide deriv.) Input->Impurity1 Base (E2) Overheating Impurity2 Hydrolysis Product (Acid + Amine) Input->Impurity2 Water/Acid Storage Defect

Figure 2: Competing reaction pathways. High levels of Impurity 1 indicate poor thermal control; Impurity 2 indicates moisture contamination.

References

  • ChemicalBook. 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide Product Properties & CAS 1119452-41-3. Link

  • Sigma-Aldrich (Merck). Amide Synthesis and Purification Techniques. Link

  • Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. 3rd Ed. Wiley, 2010. (Standard reference for HPLC method development).
  • FDA/ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Santa Cruz Biotechnology. 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide Safety Data Sheet. Link

Disclaimer: This guide is for research and development purposes. All protocols should be performed by qualified personnel under appropriate safety conditions.

Validation

A-Pillar of Precision: A Comparative Guide to the Cross-Reactivity Profile of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. The ability of a molecule to interac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-target proteins is a critical determinant of its safety and therapeutic window. "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is a novel chemical entity with potential therapeutic applications. However, its biological targets and potential for cross-reactivity remain uncharacterized. This guide provides a comprehensive framework for a comparative cross-reactivity study of this compound, offering a roadmap for researchers, scientists, and drug development professionals to rigorously assess its selectivity profile. By employing a multi-pronged approach that combines computational prediction with robust in vitro and cellular assays, we can elucidate the interaction landscape of this molecule and benchmark its performance against relevant alternatives.

The core challenge with a novel compound like "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is the absence of a known primary target. Therefore, our investigative strategy is designed to be broad initially, narrowing in focus as data is generated. This approach is grounded in the principles of preclinical safety evaluation, which mandate a thorough characterization of a drug candidate's potential for off-target effects.[1][2][3]

Deconstructing the Molecule: Structural Clues to Potential Interactions

The chemical structure of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" provides initial hypotheses for potential biological targets. The presence of a butanamide core, a phenylpropyl group, and a bromine atom suggests potential interactions with a range of protein families.

  • Butanamide Moiety: Amide functionalities are common in bioactive molecules and can participate in hydrogen bonding with protein backbones and side chains.

  • Phenylpropyl Group: This hydrophobic moiety suggests potential interactions with hydrophobic pockets within target proteins. It is a common feature in ligands for various receptors and enzymes.

  • Bromo- substitution: The bromine atom can act as a halogen bond donor and can influence the compound's metabolic stability and pharmacokinetic properties.

Based on these structural features, a hypothetical panel of potential off-target classes can be constructed.

Experimental Strategy: A Multi-Tiered Approach to Unveiling Cross-Reactivity

A robust cross-reactivity assessment requires a tiered approach, beginning with broad, high-throughput screening and progressing to more focused, mechanistic studies. This ensures a comprehensive yet efficient evaluation.

Tier 1: Broad Panel Screening for Initial Hit Identification

The initial step is to screen "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" against a broad panel of receptors, enzymes, and ion channels. Commercially available screening services offer comprehensive panels that cover hundreds of potential off-targets.

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

  • Compound Preparation: "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in a panel of radioligand binding assays for various receptors and in enzymatic assays for a diverse set of enzymes.

  • Data Analysis: The percentage of inhibition of radioligand binding or enzyme activity is calculated. A threshold (e.g., >50% inhibition) is set to identify initial "hits" that warrant further investigation.

Causality Behind Experimental Choices: This broad screening approach casts a wide net to identify potential off-target interactions without prior bias. The use of standardized, validated assays ensures the reliability of the initial data.

Tier 2: Dose-Response Analysis and Orthogonal Validation

For any "hits" identified in Tier 1, the next step is to determine the potency of the interaction and to confirm the finding using an independent assay method (orthogonal validation).

Experimental Protocol: IC50/EC50 Determination and Functional Assays

  • Dose-Response Curves: The compound is tested over a range of concentrations (e.g., from 1 nM to 100 µM) in the primary assay to generate a dose-response curve and determine the IC50 (for inhibition) or EC50 (for activation) value.

  • Orthogonal Assays: For each confirmed hit, a secondary, functionally distinct assay is employed. For example, if a hit is identified in a receptor binding assay, a cellular assay measuring downstream signaling (e.g., cAMP accumulation, calcium flux) will be used for confirmation.

Trustworthiness of the Protocol: This two-step validation process is crucial for minimizing false positives. A consistent dose-response relationship and confirmation in an orthogonal assay provide strong evidence of a genuine interaction.

Comparative Data Presentation

To facilitate a clear comparison, the cross-reactivity data for "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" should be presented alongside data for one or more structurally or functionally related comparator compounds.

Table 1: Comparative Cross-Reactivity Profile

Target ClassTarget"2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" IC50/EC50 (µM)Comparator Compound A IC50/EC50 (µM)Comparator Compound B IC50/EC50 (µM)
GPCRs Dopamine D2> 1000.525
Serotonin 5-HT2A150.1> 100
Kinases EGFR> 1005> 100
SRC25150
Ion Channels hERG> 1001075
Proteases Cathepsin B5> 10012

This table presents hypothetical data for illustrative purposes.

Visualizing the Workflow

A clear visualization of the experimental workflow enhances understanding and reproducibility.

Cross_Reactivity_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Hit Confirmation & Profiling cluster_tier3 Tier 3: In-depth Mechanistic Studies start Compound Synthesis & QC broad_panel Broad Panel Screening (>100 Targets, 10 µM) start->broad_panel hit_id Hit Identification (>50% Inhibition) broad_panel->hit_id dose_response Dose-Response Analysis (IC50/EC50 Determination) hit_id->dose_response orthogonal Orthogonal Assay Validation (Functional Cellular Assays) dose_response->orthogonal selectivity Selectivity Profile Generation orthogonal->selectivity pathway_analysis Cellular Pathway Analysis selectivity->pathway_analysis structural_bio Structural Biology (e.g., X-ray Crystallography) pathway_analysis->structural_bio final_report Comprehensive Cross-Reactivity Report structural_bio->final_report

Caption: Tiered workflow for cross-reactivity assessment.

Delving Deeper: Mechanistic Insights and Structural Biology

For any significant and confirmed off-target interactions, further investigation into the mechanism of action is warranted. Techniques such as cellular thermal shift assays (CETSA) can confirm direct target engagement in a cellular context. For high-priority off-targets, co-crystallization of the compound with the protein can provide invaluable structural insights into the binding mode, guiding future medicinal chemistry efforts to mitigate this interaction.

Conclusion: A Pathway to a Refined Selectivity Profile

The comprehensive cross-reactivity profiling of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is not merely a checkbox in a preclinical data package; it is a fundamental investigation into the molecular behavior of a potential therapeutic. By systematically evaluating its interactions across a diverse range of biological targets, we can build a detailed selectivity map. This map is essential for predicting potential side effects, understanding the compound's therapeutic index, and guiding the development of safer, more effective medicines. The methodologies outlined in this guide provide a robust and scientifically rigorous framework for achieving this critical objective.

References

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link][2]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link][1]

  • Altasciences. Planning Your Preclinical Assessment for a Successful Regulatory Submission. [Link][3]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.